molecular formula C6H9BrN2S B1342359 2-Bromo-5-tert-butyl-1,3,4-thiadiazole CAS No. 88370-06-3

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Cat. No.: B1342359
CAS No.: 88370-06-3
M. Wt: 221.12 g/mol
InChI Key: NTCALTKEJCVOMO-UHFFFAOYSA-N
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Description

2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C6H9BrN2S and its molecular weight is 221.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-tert-butyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCALTKEJCVOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606893
Record name 2-Bromo-5-tert-butyl-1,3,4-thiadiazole
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Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88370-06-3
Record name 2-Bromo-5-tert-butyl-1,3,4-thiadiazole
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Record name 2-bromo-5-tert-butyl-1,3,4-thiadiazole
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Foundational & Exploratory

synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Abstract

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for conferring a diverse range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive, in-depth exploration of the , a key synthetic intermediate. We will dissect the predominant synthetic methodology—acid-catalyzed cyclodehydration of pivalic acid and thiosemicarbazide—with a focus on mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols. Alternative synthetic strategies will also be evaluated to provide a holistic understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The five-membered 1,3,4-thiadiazole ring is a versatile heterocyclic system that has garnered significant attention from the scientific community. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents and functional materials. The 2-amino-5-substituted-1,3,4-thiadiazole motif is particularly prevalent, serving as a crucial building block for a multitude of biologically active compounds.

Our focus, 2-amino-5-tert-butyl-1,3,4-thiadiazole (CAS No: 39222-73-6), is a valuable intermediate, notably in the synthesis of the commercial herbicide Tebuthiuron.[3] The bulky tert-butyl group provides steric hindrance and lipophilicity, which can be strategically exploited in drug design to modulate target binding and pharmacokinetic properties. This guide offers a senior application scientist's perspective on its synthesis, emphasizing not just the "how" but the "why" behind the most effective and scalable synthetic routes.

Core Synthetic Strategy: Acid-Catalyzed Cyclodehydration

The most direct and industrially scalable method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed condensation and subsequent cyclodehydration of a carboxylic acid with thiosemicarbazide.[4][5] For our target molecule, this involves the reaction of pivalic acid (trimethylacetic acid) with thiosemicarbazide.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism initiated by the activation of the carboxylic acid by a strong acid catalyst.[5] Understanding this pathway is critical for troubleshooting and optimizing the reaction.

  • Protonation of Carbonyl: The reaction commences with the protonation of the carbonyl oxygen of pivalic acid, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal amino group of thiosemicarbazide, acting as a potent nucleophile, attacks the activated carbonyl carbon.

  • Formation of Acylthiosemicarbazide Intermediate: This attack leads to a tetrahedral intermediate which, upon proton transfer and elimination of a water molecule, forms an N-acylthiosemicarbazide intermediate.

  • Intramolecular Cyclization & Dehydration: The sulfur atom of the thiourea moiety then performs an intramolecular nucleophilic attack on the imine carbon. The resulting cyclic intermediate undergoes dehydration, driven by the formation of the stable, aromatic 1,3,4-thiadiazole ring.[5]

G cluster_0 Step 1 & 2: Activation and Nucleophilic Attack cluster_1 Step 3: Formation of Acylthiosemicarbazide cluster_2 Step 4: Cyclization and Dehydration PivalicAcid Pivalic Acid Activated_Pivalic Protonated Pivalic Acid PivalicAcid->Activated_Pivalic Protonation Thiosemicarbazide Thiosemicarbazide Intermediate1 Tetrahedral Intermediate Thiosemicarbazide->Intermediate1 Nucleophilic Attack H_plus H⁺ Activated_Pivalic->Intermediate1 Nucleophilic Attack Intermediate2 Acylthiosemicarbazide Intermediate1->Intermediate2 Intermediate1->Intermediate2 H2O_1 - H₂O CyclicIntermediate Cyclic Intermediate Intermediate2->CyclicIntermediate Intramolecular Cyclization Intermediate2->CyclicIntermediate Product 2-Amino-5-tert-butyl- 1,3,4-thiadiazole CyclicIntermediate->Product Dehydration CyclicIntermediate->Product H2O_2 - H₂O

Caption: Mechanism of Acid-Catalyzed Thiadiazole Formation.

The Critical Choice: Optimizing the Condensing Agent

While various strong acids can catalyze this reaction, the choice of the condensing agent is paramount for achieving high yields and purity. Traditional agents like concentrated sulfuric acid or phosphorus oxychloride can be effective but often lead to side reactions or harsh work-up procedures.

A significant improvement in the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles was disclosed in the patent literature, which advocates for a synergistic mixture of sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA).[4][6]

  • Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a powerful dehydrating agent. Its high viscosity can sometimes present challenges in stirring and heat transfer.

  • Sulfuric Acid (H₂SO₄): While a strong catalyst, using it alone can lead to lower yields for certain substrates.[4]

  • H₂SO₄/PPA Mixture: A mixture, typically in a ratio of approximately 25% H₂SO₄ to 75% PPA, has been shown to provide superior results.[4][6] This combination leverages the catalytic power of H₂SO₄ and the dehydrating properties of PPA, leading to yields of 2-amino-5-tert-butyl-1,3,4-thiadiazole exceeding 90%.[4] The sulfuric acid also helps to reduce the viscosity of the PPA, improving the homogeneity of the reaction mixture.

Detailed Experimental Protocol

This protocol is adapted from the optimized process described in the patent literature for preparing 2-amino-5-tert-butyl-1,3,4-thiadiazole.[4][6]

Materials and Reagents:

  • Polyphosphoric Acid (PPA, commercial grade)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Thiosemicarbazide

  • Pivalic Acid (Trimethylacetic Acid)

  • Toluene

  • Ammonium Hydroxide (or other suitable base)

  • Water

Step-by-Step Procedure:

  • Preparation of Acid Medium: In a reaction vessel equipped with a mechanical stirrer and a thermometer, carefully prepare the acid medium by mixing polyphosphoric acid (e.g., 270 g) and concentrated sulfuric acid (e.g., 90 g). Cool the mixture to approximately 10-15 °C in an ice bath.

  • Addition of Reactants: While maintaining the temperature between 10 °C and 20 °C, slowly add thiosemicarbazide (1.0 molar equivalent) in portions. Following this, add pivalic acid (1.0 molar equivalent) at a similar rate.

  • Exothermic Reaction and Heating: Once the additions are complete, remove the cooling bath. The exothermic nature of the reaction will cause the temperature to rise. Carefully control and maintain the reaction temperature at approximately 105-110 °C for 2-3 hours to ensure the cyclodehydration goes to completion.

  • Quenching and Extraction: After cooling, cautiously add water (e.g., 250 mL) and an organic solvent such as toluene (e.g., 250 mL) to the reaction mixture.

  • Neutralization: Carefully neutralize the aqueous layer to a pH of ~7.0 by the slow addition of a base like ammonium hydroxide. This step is highly exothermic and should be performed with efficient cooling.

  • Work-up and Isolation: Separate the warm organic layer. The product can be isolated by evaporating the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.

G A Prepare H₂SO₄/PPA Mixture Cool to 10-15°C B Slowly Add Thiosemicarbazide (1.0 eq) A->B C Slowly Add Pivalic Acid (1.0 eq) B->C D Heat to 105-110°C for 2-3 hours C->D E Cool and Quench with H₂O and Toluene D->E F Neutralize to pH 7 with NH₄OH (aq) E->F G Separate Organic Layer F->G H Evaporate Solvent (in vacuo) G->H I Purify by Recrystallization (if needed) H->I

Caption: Experimental Workflow for Thiadiazole Synthesis.

Data & Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2-amino-5-tert-butyl-1,3,4-thiadiazole.

ParameterValue/DescriptionSource
Molecular Formula C₆H₁₁N₃S[7]
Molecular Weight 157.24 g/mol [7]
CAS Number 39222-73-6[7]
Typical Yield >90% (with H₂SO₄/PPA)[4]
Appearance White to off-white solid
Melting Point 79-82 °C (for a related derivative)[6]
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C=N stretching (thiadiazole ring), and C-S bonds.[7]
¹H NMR Singlet for tert-butyl protons (~1.3 ppm), broad singlet for NH₂ protons.
¹³C NMR Peaks corresponding to the tert-butyl carbons and the two distinct carbons of the thiadiazole ring.

Alternative Synthetic Routes

While the acid-catalyzed cyclodehydration is the most robust method, other pathways exist and may be suitable for specific applications or for generating structural diversity.

Oxidative Cyclization of Thiosemicarbazones

This two-step approach involves the initial formation of a thiosemicarbazone, which is then cyclized.

  • Thiosemicarbazone Formation: Pivalaldehyde (trimethylacetaldehyde) is condensed with thiosemicarbazide, typically under mild acidic catalysis, to form 2-(2,2-dimethylpropylidene)hydrazine-1-carbothioamide.

  • Oxidative Cyclization: The resulting thiosemicarbazone is subjected to an oxidizing agent, such as iodine (I₂) or ferric chloride (FeCl₃), which promotes the intramolecular C-S bond formation to yield the final 2-amino-1,3,4-thiadiazole.[1][5][8]

This method is versatile for creating a library of derivatives from various aldehydes but is less atom-economical than the one-pot acid-catalyzed approach.[1][3]

G Pivalaldehyde Pivalaldehyde Thiosemicarbazone Thiosemicarbazone Intermediate Pivalaldehyde->Thiosemicarbazone Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Condensation Product 2-Amino-5-tert-butyl- 1,3,4-thiadiazole Thiosemicarbazone->Product Oxidative Cyclization Iodine I₂ or FeCl₃ Iodine->Product Oxidative Cyclization

Sources

A Technical Guide to 2-Bromo-5-tert-butyl-1,3,4-thiadiazole: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

For researchers in medicinal chemistry and drug development, the 1,3,4-thiadiazole ring system represents a "privileged scaffold."[1] Its structural resemblance to pyrimidine, a core component of nucleic acids, allows its derivatives to function as effective bioisosteres, capable of interfering with biological processes like DNA replication.[1] The inherent mesoionic character of the 1,3,4-thiadiazole ring facilitates passage across cellular membranes, often contributing to favorable oral absorption and bioavailability profiles.[1]

This guide focuses on a key derivative, 2-Bromo-5-tert-butyl-1,3,4-thiadiazole . This molecule is of significant interest as a synthetic intermediate. The incorporation of a tert-butyl group can enhance metabolic stability and modulate lipophilicity, crucial parameters in drug design. More importantly, the bromine atom at the 2-position serves as a versatile synthetic handle. It activates the thiadiazole core for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the scaffold to explore structure-activity relationships (SAR) in the pursuit of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Core Properties
PropertyValue (Predicted/Calculated)Source/Basis
Molecular Formula C₆H₉BrN₂SCalculation
Molecular Weight 221.12 g/mol Calculation
Appearance Likely a white to off-white solidAnalogy to similar compounds
Melting Point Not available. Expected to be higher than the amino precursor.The precursor, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has a melting point of 183-187 °C.[2]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane.General solubility of similar organic molecules.
Spectroscopic Characterization (Expected)

The elucidation of the structure of this compound would rely on standard spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H-NMR A singlet in the region of δ 1.3-1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl substituent.[3]
¹³C-NMR A signal for the quaternary carbon of the tert-butyl group around δ 30-35 ppm and a signal for the methyl carbons around δ 30 ppm.[3] Two distinct signals for the thiadiazole ring carbons are expected, with the carbon bearing the bromine atom (C2) appearing at a different chemical shift than the carbon bearing the tert-butyl group (C5). For reference, in related 1,3,4-thiadiazoles, these carbons appear in the δ 150-180 ppm range.[3]
Mass Spec (MS) The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The expected m/z values would be approximately 220 and 222.

Synthesis Pathway and Experimental Protocols

The most logical and established route to this compound is a two-step process starting from pivalic acid and thiosemicarbazide.

SynthesisWorkflow cluster_0 Step 1: Thiadiazole Ring Formation cluster_1 Step 2: Sandmeyer Bromination PivalicAcid Pivalic Acid AminoThiadiazole 2-Amino-5-tert-butyl-1,3,4-thiadiazole PivalicAcid->AminoThiadiazole Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->AminoThiadiazole POCl3 POCl₃ (Dehydrating Agent) POCl3->AminoThiadiazole Reflux BromoThiadiazole This compound AminoThiadiazole->BromoThiadiazole Input for Step 2 NaNO2_HBr NaNO₂ / HBr (Diazotization) NaNO2_HBr->BromoThiadiazole CuBr CuBr (Catalyst) CuBr->BromoThiadiazole 0-5 °C to RT

Caption: Synthetic pathway from pivalic acid to the target compound.

Protocol 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

This protocol is adapted from established literature procedures for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[4][5] The causality behind this choice of reagents lies in the use of a carboxylic acid (pivalic acid) and thiosemicarbazide as the foundational blocks for the C-N-N-C-S backbone of the thiadiazole ring. Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating agent to drive the cyclization.

Materials:

  • Pivalic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Dioxane

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • To a stirred solution of pivalic acid (1.1 equivalents) in dioxane, add thiosemicarbazide (1.0 equivalent).

  • Carefully add phosphorus oxychloride (1.25 equivalents) dropwise to the stirred solution. Note: This addition is exothermic and generates HCl gas; ensure the reaction is performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases (can be monitored by testing the exhaust gas with pH paper).

  • Cool the mixture to room temperature and decant the supernatant liquid.

  • Add hot water to the remaining residue to dissolve it.

  • Cool the aqueous solution in an ice bath and, with vigorous stirring, slowly add 50% aqueous NaOH to neutralize the mixture and precipitate the product.

  • Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 2-amino-5-tert-butyl-1,3,4-thiadiazole, is obtained as a solid with a reported melting point of 187-188 °C.[4]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of synthetic chemistry for converting primary aromatic amines into aryl halides via a diazonium salt intermediate.[6][7] This self-validating protocol is highly reliable for heterocyclic amines.

Materials:

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole (from Protocol 1)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-amino-5-tert-butyl-1,3,4-thiadiazole (1.0 equivalent) in a mixture of 48% HBr and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the internal temperature between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr mixture. Note: Vigorous evolution of nitrogen gas will occur. Allow the reaction to warm slowly to room temperature and stir for 1-2 hours.

  • Extract the reaction mixture with DCM or ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Reactivity and Synthetic Utility

The C2-Br bond in this compound is the key to its synthetic utility, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups at this position.

ReactivityDiagram cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination BromoThiadiazole 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole Suzuki_Product 2-Aryl/Alkyl-5-tert-butyl- 1,3,4-thiadiazole BromoThiadiazole->Suzuki_Product C-C bond Buchwald_Product 2-Amino-5-tert-butyl- 1,3,4-thiadiazole Derivatives BromoThiadiazole->Buchwald_Product C-N bond BoronicAcid R-B(OH)₂ BoronicAcid->Suzuki_Product Pd_Suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Suzuki->Suzuki_Product Amine R₂NH Amine->Buchwald_Product Pd_Buchwald Pd Catalyst (e.g., Pd₂(dba)₃ / Ligand) Pd_Buchwald->Buchwald_Product

Caption: Key cross-coupling reactions of the title compound.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a robust method for forming C-C bonds.[8][9] The following protocol is a general method applicable to bromo-heterocycles.[10][11]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • To a flask charged with this compound, add the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 2-aryl-5-tert-butyl-1,3,4-thiadiazole product.

Safety and Handling

While a specific MSDS for this compound is not available, data from related bromo-thiadiazole compounds suggest the following precautions:

  • Hazard Class: Likely to be classified as an acute toxin (oral, dermal, inhalation) and a skin/eye irritant.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound stands as a highly valuable and versatile building block for medicinal chemistry and materials science. Its synthesis is readily achievable from common starting materials via robust and well-documented chemical transformations. The true power of this intermediate lies in the strategic placement of the bromo substituent, which unlocks a vast chemical space for derivatization through modern cross-coupling methodologies. For scientists engaged in the development of novel small molecules, a thorough understanding of the synthesis and reactivity of this compound provides a reliable pathway to accelerate discovery programs.

References

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  • NIST WebBook. (n.d.). 2-Amino-5-tert-butyl-1,3,4-thiadiazole. Retrieved January 18, 2026, from [Link]

  • Di Micco, S., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 683. [Link]

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An In-depth Technical Guide to 2-Bromo-5-tert-butyl-1,3,4-thiadiazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

Physicochemical Properties and Structural Elucidation

Predicting the physicochemical properties of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole is crucial for its application in drug discovery. Based on the analysis of similar structures, such as 2-bromo-5-butyl-1,3,4-thiadiazole, we can infer the following characteristics:

PropertyPredicted Value/InformationSource
Molecular Formula C6H9BrN2SInferred
Molecular Weight ~237.12 g/mol Inferred
Appearance Likely a solid at room temperatureInferred from analogs[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.Inferred
XlogP (predicted) ~3.1PubChemLite for 2-bromo-5-butyl-1,3,4-thiadiazole[3]

Spectroscopic Characterization:

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral data are as follows:

  • ¹H NMR: A singlet in the range of 1.4-1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group, and two distinct signals for the carbon atoms of the thiadiazole ring. The carbon bearing the bromine atom would be significantly deshielded.[4][5]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available pivalic acid and thiosemicarbazide. The initial step involves the formation of the key intermediate, 2-amino-5-tert-butyl-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Step 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (CAS: 39222-73-6)

This precursor is synthesized via the cyclization of pivalic acid and thiosemicarbazide.[6]

Reaction Scheme:

G pivalic_acid Pivalic Acid intermediate 2-Amino-5-tert-butyl-1,3,4-thiadiazole pivalic_acid->intermediate POCl3, Dioxane, 95-100°C thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate

Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Experimental Protocol:

  • To a stirred solution of pivalic acid (1.1 equivalents) in dioxane, add thiosemicarbazide (1.0 equivalent).

  • Carefully add phosphorus oxychloride (1.25 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to 95-100°C and maintain this temperature until the evolution of hydrogen chloride gas ceases.

  • Cool the mixture and decant the liquid phase.

  • Dissolve the residue in hot water.

  • With ice-bath cooling, slowly add 50% aqueous sodium hydroxide to basify the solution.

  • Cool the mixture to 20°C and collect the precipitated product by vacuum filtration.

  • Wash the filter cake with water and dry to yield 2-amino-5-tert-butyl-1,3,4-thiadiazole as a solid.[6]

Step 2: Sandmeyer Bromination to Yield this compound

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic or heteroaromatic ring to a halide via a diazonium salt intermediate.[7]

Reaction Workflow:

G cluster_0 Diazotization cluster_1 Bromination start 2-Amino-5-tert-butyl- 1,3,4-thiadiazole diazonium In situ Diazonium Salt start->diazonium NaNO2, HBr (aq) product 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole diazonium->product CuBr

Sandmeyer Bromination Workflow

Experimental Protocol:

  • Suspend 2-amino-5-tert-butyl-1,3,4-thiadiazole (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the cessation of nitrogen gas evolution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Synthetic Utility

The 1,3,4-thiadiazole ring is an electron-deficient system, which makes the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack.[8] The bromine atom at the 2-position of the target molecule is a good leaving group and can be readily displaced by various nucleophiles. This reactivity makes this compound a valuable intermediate for the synthesis of a diverse library of compounds.

Key Reactions:

  • Nucleophilic Aromatic Substitution: The bromo group can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a range of 2-substituted-5-tert-butyl-1,3,4-thiadiazoles.

  • Cross-Coupling Reactions: The C-Br bond is amenable to participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups at the 2-position.

Potential Applications in Drug Discovery and Development

The 1,3,4-thiadiazole scaffold is a component of several approved drugs and is a subject of intense research in medicinal chemistry.[1] Derivatives of 2-amino-1,3,4-thiadiazole have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][9] The introduction of a tert-butyl group can enhance the metabolic stability and cell permeability of drug candidates. The bromo-substituent on this compound provides a convenient point for diversification, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

While a specific safety data sheet for this compound is not available, information from its precursor and related compounds should be considered for safe handling.

  • 2-Amino-5-bromo-[3][10][11]thiadiazole (CAS: 37566-39-5): This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11][12]

  • 2-Bromo-1,3,4-thiadiazole (CAS: 61929-24-6): This compound may cause respiratory irritation.[13]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. Its synthesis is achievable through a straightforward two-step sequence from readily available starting materials. The versatile reactivity of the bromo-substituent allows for the facile generation of diverse libraries of compounds for biological screening. As research into the therapeutic potential of 1,3,4-thiadiazole derivatives continues to expand, this compound is poised to play a significant role in the discovery of new medicines.

References

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  • (n.d.). MSDS of 2-bromo-1,3,4-thiadiazole.
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  • Sigma-Aldrich. (n.d.). 2-Bromo-5-phenyl-1,3,4-thiadiazole 97%.
  • (n.d.). tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate.
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  • Sigma-Aldrich. (n.d.). 2-Bromo-1,3,4-thiadiazole 96%.
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Spectroscopic data of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the expected spectroscopic data for this compound, a heterocyclic compound with potential applications in medicinal chemistry. Given the specificity of this molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive profile.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered aromatic ring containing sulfur and two nitrogen atoms, substituted with a bromine atom and a tert-butyl group. This combination of a bulky alkyl group and a halogen on the thiadiazole core gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, dominated by the signal from the tert-butyl group.

  • Expected Chemical Shift: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. Based on data from analogous compounds like 2-amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, where the tert-butyl protons resonate around δ 1.29-1.33 ppm, a similar chemical shift is anticipated for the target molecule.[1] The electronegativity of the thiadiazole ring influences this chemical shift.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Singlet9H-C(CH₃)₃
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Expected Chemical Shifts: Four distinct carbon signals are predicted:

    • Thiadiazole Ring Carbons: Two signals are expected for the C2 (bonded to Br) and C5 (bonded to the t-butyl group) carbons of the thiadiazole ring. In various 1,3,4-thiadiazole derivatives, these carbons typically resonate in the range of δ 155-170 ppm.[1][2] The carbon attached to the bromine (C2) is expected to be at a relatively higher field compared to C5 due to the heavy atom effect of bromine.

    • Tert-butyl Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will give rise to two separate signals. The methyl carbons are expected around δ 30 ppm, and the quaternary carbon around δ 35 ppm, consistent with similar structures.[1]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~30-C(C H₃)₃
~35-C (CH₃)₃
~160-165C5-tBu
~155-160C2-Br
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data quality and reproducibility.[3]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure the sample is fully dissolved.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion Peak: The key feature will be the molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: A primary fragmentation pathway would likely involve the loss of the stable tert-butyl cation, resulting in a significant fragment ion. Other fragmentations of the thiadiazole ring may also be observed.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺ (C₆H₁₀BrN₂S)⁺220.9803222.9782
[M-C₄H₉]⁺ (C₂HBrSN₂)⁺163.9176165.9156
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.

  • Analysis: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is used to determine the accurate mass and resolve the isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Absorption Bands:

    • C-H Vibrations: Stretching and bending vibrations of the C-H bonds in the tert-butyl group will be observed in the regions of 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

    • C=N Stretching: The C=N stretching vibration of the thiadiazole ring is expected to appear around 1630 cm⁻¹.[4]

    • Ring Vibrations: Other vibrations associated with the thiadiazole ring (e.g., C-S stretching) will be present in the fingerprint region (below 1500 cm⁻¹).[5]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching (tert-butyl)
~1630C=N stretching (thiadiazole ring)
~1470-1365C-H bending (tert-butyl)
~700-600C-S stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Expected Absorption: 1,3,4-Thiadiazole derivatives typically exhibit absorption bands corresponding to π→π* transitions.[3][6] The position of the maximum absorption (λmax) is influenced by the substituents on the thiadiazole ring. For this compound, an absorption maximum is expected in the UV region, likely between 250-300 nm. The bromine atom may cause a slight bathochromic (red) shift compared to an unsubstituted thiadiazole.[7]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 400 nm.

cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Data_NMR Structural Framework (C-H Skeleton) NMR->Data_NMR Data_MS Molecular Weight & Isotopic Pattern MS->Data_MS Data_IR Functional Groups IR->Data_IR Data_UV Electronic Transitions UV->Data_UV

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By synthesizing information from analogous structures and adhering to established spectroscopic principles, researchers and drug development professionals can effectively utilize this guide for the identification and structural verification of this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.

References

  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

  • MDPI. (2023). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. Retrieved from [Link]

  • National Institutes of Health. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • PubMed Central. (2022). Benzo[1,2-d:4,5-d′]bis([3][4][6]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

  • MDPI. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

  • MDPI. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • Sci-Hub. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Retrieved from [Link]

  • DergiPark. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • PMC - NIH. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-tert-butyl-1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]

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A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical analysis of the ¹H (Proton) and ¹³C (Carbon-13) NMR spectra of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole. This compound serves as an excellent model for understanding the spectroscopic features of substituted five-membered heterocyclic systems, which are common scaffolds in medicinal chemistry and materials science.[1] We will explore the theoretical prediction of its spectral features, detail a robust experimental protocol for data acquisition, and provide a comprehensive interpretation of the resulting spectra. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for advancing their work.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, this compound, combines this important heterocyclic core with two distinct substituents: an electron-withdrawing bromine atom and a bulky, electron-donating tert-butyl group. This substitution pattern creates a molecule with unique electronic and steric properties, making it a valuable building block in synthetic chemistry.

Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides a non-destructive and highly sensitive method to verify the identity, purity, and detailed structure of such molecules. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR spectra, we can confirm the precise arrangement of atoms and the integrity of the synthesized compound.

Predicted Spectral Features: A Theoretical Analysis

Before acquiring experimental data, a theoretical analysis of the molecule's structure allows us to predict the key features of its NMR spectra. This predictive approach is crucial for efficient and accurate spectral assignment.

Molecular Structure and Symmetry

The structure of this compound dictates the number and type of signals we expect to observe. The molecule lacks any protons directly attached to the thiadiazole ring. The only protons present are those of the tert-butyl group. The molecule possesses a plane of symmetry that passes through the C2-C5 axis of the thiadiazole ring, rendering the three methyl groups of the tert-butyl substituent chemically equivalent.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum
  • Number of Signals: Due to the equivalence of the three methyl groups, only one signal is expected in the ¹H NMR spectrum.

  • Chemical Shift (δ): The tert-butyl group is a shielded alkyl group. Its protons typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[4] The attachment to the electron-deficient thiadiazole ring may cause a slight downfield shift compared to a simple alkane. We predict a chemical shift of approximately 1.4 - 1.6 ppm .

  • Integration: This single peak will integrate to 9 protons , representing the nine equivalent protons of the tert-butyl group.

  • Multiplicity: As there are no adjacent protons to couple with, the signal will appear as a sharp singlet (s) .

Predicted ¹³C NMR Spectrum
  • Number of Signals: The molecule has four distinct carbon environments, which should give rise to four signals in the ¹³C NMR spectrum.

    • C2: The carbon atom of the thiadiazole ring bonded to the bromine atom.

    • C5: The carbon atom of the thiadiazole ring bonded to the tert-butyl group.

    • Quaternary Carbon (Cq): The central carbon of the tert-butyl group.

    • Methyl Carbons (-CH₃): The three equivalent methyl carbons of the tert-butyl group.

  • Chemical Shift (δ):

    • Thiadiazole Carbons (C2, C5): Carbons in 1,3,4-thiadiazole rings are significantly deshielded and typically appear in the range of 150-170 ppm.[1][5] The C2 carbon, attached to the electronegative bromine, is expected to be the most downfield signal. The C5 carbon, attached to the tert-butyl group, will also be in this region but likely at a slightly higher field than C2.

    • Tert-butyl Carbons: The quaternary carbon of a tert-butyl group is typically found around 30-40 ppm, while the methyl carbons resonate further upfield, around 25-35 ppm.[4][6]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps represent a robust methodology for the analysis of this compound.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-20 mg of the purified solid compound for ¹H NMR and 30-50 mg for ¹³C NMR.[7]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which is unlikely to interfere with the analyte signals.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for more polar compounds.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the tube until the sample is completely dissolved to ensure a homogeneous solution, which is critical for achieving sharp, well-resolved NMR signals.

Spectrometer Setup and Parameters

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon-13) Rationale & Causality
Pulse Sequence zg30zgpg30 (proton decoupled)Standard single-pulse experiment for routine spectra. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW) ~16 ppm~240 ppmEncompasses the full range of expected chemical shifts for organic molecules, preventing peak folding.[10]
Number of Scans (NS) 8 - 16512 - 2048¹H is a highly sensitive nucleus requiring few scans. ¹³C has low natural abundance (~1.1%), necessitating a larger number of scans to achieve adequate signal-to-noise.[11]
Relaxation Delay (D1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between pulses for semi-quantitative results. For fully quantitative ¹³C data, a longer delay (5-7 times the longest T₁) would be required.[12]
Acquisition Time (AQ) ~2.0 s~1.0 sDetermines the digital resolution of the spectrum. These values provide sufficient resolution for sharp singlets.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis ensures data consistency and comparability.[13]

Data Processing and Interpretation Workflow

The raw data (Free Induction Decay, FID) acquired from the spectrometer must be mathematically processed to generate the final frequency-domain spectrum.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis SamplePrep Sample Preparation AcquireFID Acquire FID on Spectrometer SamplePrep->AcquireFID FT Fourier Transform (FT) AcquireFID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS or Solvent) Baseline->Reference Integrate Peak Integration (¹H) Reference->Integrate Assign Signal Assignment Integrate->Assign Structure Structure Verification Assign->Structure

Sources

An In-depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Heterocycles

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacophoric properties and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific analogue, 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, represents a valuable synthetic intermediate. The bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the tert-butyl group can enhance metabolic stability and lipophilicity. Accurate and unambiguous structural characterization is therefore a critical prerequisite for its use in drug discovery and development pipelines.

This guide provides a detailed technical overview of two fundamental analytical techniques for the structural elucidation of this compound: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, the following sections are designed not merely as a list of procedures, but as a self-validating analytical framework, explaining the causality behind experimental choices and the logic of spectral interpretation.

Part 1: Unveiling Molecular Vibrations with Infrared Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, IR analysis is instrumental in confirming the presence of the core thiadiazole ring and the tert-butyl substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Shimadzu FT-IR-8400S or equivalent, equipped with a diamond ATR accessory.[1]

Procedure:

  • Background Scan: With the ATR crystal clean, perform a background scan to acquire the spectrum of the ambient environment (air, CO2, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The data is typically collected over a range of 4000-650 cm⁻¹.[3]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Interpretation of the IR Spectrum

The IR spectrum of this compound is best understood by dissecting the contributions of its constituent parts: the thiadiazole ring and the tert-butyl group.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Comparative Insights
2970-2950StrongC-H asymmetric stretching (tert-butyl)The strong intensity is characteristic of the multiple C-H bonds in the tert-butyl group.
2870-2860MediumC-H symmetric stretching (tert-butyl)This peak accompanies the asymmetric stretch and confirms the presence of saturated C-H bonds.
~1640MediumC=N stretching (thiadiazole ring)This is a key diagnostic peak for the 1,3,4-thiadiazole ring system. Studies on various 1,3,4-thiadiazole derivatives consistently report this band in the 1639-1649 cm⁻¹ range.[1]
1465 & 1370MediumC-H bending (tert-butyl)The characteristic "umbrella" and symmetric bending modes of the tert-butyl group provide strong evidence for this substituent.
~1260MediumC-N stretching (thiadiazole ring)This band is associated with the stretching of the carbon-nitrogen bonds within the heterocyclic ring.[2]
~1180MediumC-S stretching (thiadiazole ring)The presence of a carbon-sulfur bond within the ring gives rise to a characteristic absorption in this region.[2]
Below 700VariableC-Br stretchingThe C-Br stretch is typically found in the lower frequency "fingerprint" region and can be difficult to assign definitively but is expected in this range.

Part 2: Elucidating Molecular Structure and Fragmentation via Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS is crucial for confirming the molecular weight and providing structural information through characteristic fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fragmentation pattern that is highly informative for structural elucidation.

Instrumentation:

  • A mass spectrometer with an EI source, such as a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

  • Sample Introduction: Introduce the sample into the ion source. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show several key features:

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of bromine.

  • Tert-butyl Fragmentation: The tert-butyl group is known to fragment in a characteristic way, primarily through the loss of a methyl radical (CH₃•) to form a stable tert-butyl cation.[4][6]

Table 2: Predicted Mass Spectral Fragments for this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonLossSignificance
234 / 236[C₆H₉BrN₂S]⁺ (Molecular Ion, M⁺)-Confirms the molecular weight of the compound. The presence of the M and M+2 peaks in a ~1:1 ratio is a clear indication of a single bromine atom.[7] The intensity is expected to be low due to the instability of the parent ion.[4]
219 / 221[C₅H₆BrN₂S]⁺CH₃• (15 Da)Represents the loss of a methyl radical from the tert-butyl group. This is a very common and expected fragmentation for tert-butyl substituted compounds.[6]
155[C₂N₂SBr]⁺C₄H₉• (57 Da)Cleavage of the bond between the tert-butyl group and the thiadiazole ring.
57[C(CH₃)₃]⁺C₂N₂SBr• (177/179 Da)Formation of the highly stable tert-butyl cation. This is expected to be the base peak (the most intense peak in the spectrum).[4]
Visualizing the Analytical Workflow and Fragmentation

The following diagrams illustrate the overall analytical process and the predicted fragmentation pathway of this compound.

G Figure 1: Analytical Workflow cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry IR_Sample Sample Powder ATR ATR-FTIR Analysis IR_Sample->ATR IR_Spectrum IR Spectrum ATR->IR_Spectrum IR_Interpretation Functional Group ID IR_Spectrum->IR_Interpretation Structure Structural Confirmation IR_Interpretation->Structure MS_Sample Sample Powder EI EI-MS Analysis MS_Sample->EI MS_Spectrum Mass Spectrum EI->MS_Spectrum MS_Interpretation Fragmentation Analysis MS_Spectrum->MS_Interpretation MS_Interpretation->Structure

Caption: Figure 1: Analytical Workflow

G Figure 2: Predicted EI-MS Fragmentation Pathway M [C₆H₉BrN₂S]⁺˙ m/z = 234/236 M_minus_CH3 [C₅H₆BrN₂S]⁺ m/z = 219/221 M->M_minus_CH3 - CH₃• tBu [C(CH₃)₃]⁺ m/z = 57 (Base Peak) M->tBu - C₂N₂SBr• Thiadiazole_Br [C₂N₂SBr]⁺ m/z = 155 M->Thiadiazole_Br - C₄H₉•

Caption: Figure 2: Predicted EI-MS Fragmentation Pathway

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. IR spectroscopy confirms the integrity of the core functional groups—the thiadiazole ring and the tert-butyl substituent—while mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern, distinguished by the bromine isotopic signature and the formation of a stable tert-butyl cation. This comprehensive analytical approach ensures the identity and purity of this key synthetic intermediate, underpinning its reliable application in drug discovery and development.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

  • Genc, N., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(10), 4261-4275. [Link]

  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... [Image]. Retrieved from ResearchGate. [Link]

  • Bojarska, J., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(23), 5727. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR, 8(5), 634-643. [Link]

  • Brown, W. P. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 325-338. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

  • NIST. (n.d.). Atomic Spectra Database. [Link]

  • Mahendrasinh, M., et al. (2013). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for Their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. [Link]

  • El-Sayed, W. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 143. [Link]

  • Choi, H., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... [Image]. Retrieved from ResearchGate. [Link]

  • NIST. (n.d.). Diatomic Spectral Database. [Link]

  • Brown, W. P. (n.d.). Mass spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • NIST. (n.d.). 2-Amino-5-tert-butyl-1,3,4-thiadiazole. NIST Chemistry WebBook. [Link]

  • Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 886. [Link]

Sources

An In-depth Technical Guide on the Reactivity of the 1,3,4-Thiadiazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, a structure that imparts a unique combination of chemical properties and biological activities.[1][2] This versatile scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and serving as a privileged structure in the design of novel therapeutic agents.[3][4] Its significance stems from its pseudo-aromatic and electron-deficient nature, which dictates its reactivity and allows for diverse functionalization.[5][6] This guide provides a comprehensive exploration of the reactivity of the 1,3,4-thiadiazole core, delving into its synthesis, electrophilic and nucleophilic reactivities, cycloaddition reactions, and the profound implications of its chemical behavior in the field of drug discovery. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and illustrate the principles that govern the strategic manipulation of this important heterocycle.

The 1,3,4-Thiadiazole Core: Structural and Electronic Landscape

The 1,3,4-thiadiazole ring is a planar, aromatic system characterized by a significant dipole moment (3.25 D), indicating a polar and symmetric molecular structure.[5][6] The presence of two pyridine-like nitrogen atoms and a sulfur atom results in an electron-deficient ring system.[5] This electron deficiency is a critical determinant of its reactivity.

Key Electronic Features:

  • Electron-Deficient Carbons: The carbon atoms at the C2 and C5 positions are electron-poor due to the inductive effects of the adjacent nitrogen and sulfur atoms. This renders them susceptible to nucleophilic attack but generally inert to electrophilic substitution.[5][6]

  • Nucleophilic Nitrogen Atoms: The nitrogen atoms at the N3 and N4 positions possess lone pairs of electrons, making them preferential sites for electrophilic attack, such as N-alkylation and N-acylation.[5]

  • Sulfur Atom: The sulfur atom is the site of highest positive charge, making it a potential target for soft nucleophiles.[5]

The ¹H NMR spectrum of the parent 1,3,4-thiadiazole shows the C2 and C5 protons at a significantly downfield shift (δ 9.12 ppm), a direct consequence of the deshielding effect of the electron-deficient ring.[5] In the ¹³C NMR spectrum, these carbons resonate at approximately 153.1 ppm.[5] The introduction of electron-donating groups can shift these resonances upfield and can facilitate certain electrophilic substitution reactions.[5][6]

Synthesis of the 1,3,4-Thiadiazole Ring: Building the Core

The construction of the 1,3,4-thiadiazole ring is a well-established area of synthetic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most common strategies involve the cyclization of open-chain precursors containing the requisite N-N-C-S linkage.[3][7]

From Thiosemicarbazides and Carboxylic Acids (Hantzsch-type Synthesis)

A prevalent and versatile method involves the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[2][3] This approach is analogous to the Hantzsch thiazole synthesis.[8][9]

Mechanism: The reaction typically proceeds via nucleophilic attack of the thioamide sulfur or the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by dehydration to form the aromatic ring.[3]

Hantzsch_Thiadiazole_Synthesis Hantzsch-type Synthesis of 1,3,4-Thiadiazoles R1_COOH R1-COOH Plus + R1_COOH->Plus Thiosemicarbazide H2N-NH-C(=S)-NH-R2 Arrow1 H+, Δ Thiosemicarbazide->Arrow1 Plus->Thiosemicarbazide Intermediate1 Intermediate Arrow1->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thiadiazole 1,3,4-Thiadiazole Intermediate2->Thiadiazole Acylhydrazine_Route Synthesis from Acylhydrazines cluster_0 Route A: With Carbon Disulfide cluster_1 Route B: With Isothiocyanate Acylhydrazine1 R-C(=O)NHNH2 Acylhydrazine CS2 CS2 Carbon Disulfide Acylhydrazine1->CS2 + Base KOH CS2->Base 1. MercaptoThiadiazole 2-Mercapto-1,3,4-thiadiazole Base->MercaptoThiadiazole 2. Cyclization Acylhydrazine2 R1-C(=O)NHNH2 Acylhydrazine Isothiocyanate R2-NCS Isothiocyanate Acylhydrazine2->Isothiocyanate + DisubstitutedThiadiazole 2,5-Disubstituted-1,3,4-thiadiazole Isothiocyanate->DisubstitutedThiadiazole Cyclization Cycloaddition_Reaction [3+2] Cycloaddition for 1,3,4-Thiadiazole Synthesis Nitrilimine R1-C≡N+-N-R2 (Nitrilimine) Plus + Nitrilimine->Plus Dipolarophile R3-C(=S)-X (Sulfur Dipolarophile) Arrow1 [3+2] Cycloaddition Dipolarophile->Arrow1 Plus->Dipolarophile Cycloadduct Initial Cycloadduct Arrow1->Cycloadduct Arrow2 - HX (Elimination) Cycloadduct->Arrow2 Thiadiazole Substituted 1,3,4-Thiadiazole Arrow2->Thiadiazole

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and extrapolates from closely related, well-characterized analogs. We will delve into its inferred molecular structure, a robust two-step synthetic pathway, and its prospective applications as a versatile chemical building block.

The 1,3,4-Thiadiazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] Its bioisosteric relationship with pyrimidines allows it to interact with biological targets involved in DNA replication, while its mesoionic character can enhance cell membrane permeability and bioavailability.[4][5] Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of therapeutic potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[6][7][8][9]

The subject of this guide, this compound, serves as a key synthetic intermediate. The presence of a bromine atom at the 2-position provides a reactive handle for a multitude of cross-coupling reactions, allowing for the facile introduction of diverse functional groups. The bulky tert-butyl group at the 5-position can modulate the compound's lipophilicity and steric profile, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.

Inferred Molecular Structure and Physicochemical Properties

While a definitive crystal structure for this compound is not publicly available, its core geometry can be confidently inferred. The 1,3,4-thiadiazole ring is planar and aromatic. The bulky tert-butyl group will have rotatable C-C bonds, while the bromine atom is a key substituent influencing the ring's electronics.

Caption: Inferred Molecular Structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular FormulaC₆H₉BrN₂S-
Molecular Weight221.12 g/mol -
InChIKeyInferred from analogsBased on structure
SMILESCC(C)(C)c1nnc(Br)s1Based on structure
LogP~3.0-3.5Prediction based on analogs
Functional GroupsBromo, tert-butyl, Thiadiazole

A Robust Two-Step Synthetic Strategy

The most logical and efficient synthesis of this compound begins with the construction of its amino precursor, followed by a diazotization and substitution reaction. This workflow is well-documented for analogous compounds and offers high yields and purity.

Synthesis_Workflow start Pivalic Acid + Thiosemicarbazide step1 Step 1: Cyclodehydration (e.g., POCl₃ or H₂SO₄/PPA) start->step1 intermediate 2-Amino-5-tert-butyl-1,3,4-thiadiazole step1->intermediate step2 Step 2: Diazotization & Bromination (e.g., NaNO₂, HBr, CuBr) intermediate->step2 product This compound step2->product

Caption: Two-step synthesis workflow for the target compound.

Experimental Protocol 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

This protocol is adapted from established methods for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles.[10][11][12] The reaction involves the cyclodehydration of pivalic acid and thiosemicarbazide.

Materials and Reagents:

  • Pivalic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or a mixture of Sulfuric Acid (H₂SO₄) and Polyphosphoric Acid (PPA)[11]

  • Dioxane (solvent, if using POCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Ice, Deionized water

Procedure (using POCl₃):

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, dropping funnel, and condenser, charge pivalic acid (1.1 equivalents) and dioxane.

  • Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (1.0 equivalent).

  • Addition of POCl₃: Charge the dropping funnel with phosphorus oxychloride (1.25 equivalents). Add the POCl₃ dropwise to the well-stirred reaction mixture. An exothermic reaction may occur.

  • Reaction: Heat the mixture to 95-100 °C. Stir until the evolution of hydrogen chloride gas ceases.

  • Work-up: Cool the mixture and decant the liquid phase. Add hot water to the residue to dissolve it.

  • Neutralization & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 50% aqueous sodium hydroxide with vigorous stirring until the solution is basic, causing the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum. The expected product is 2-amino-5-tert-butyl-1,3,4-thiadiazole as a white solid.[10]

Trustworthiness: This cyclodehydration is a standard, high-yielding reaction for forming the 1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide.[1][7] The work-up procedure effectively removes acidic byproducts and isolates the target amine.

Experimental Protocol 2: Synthesis of this compound

This procedure is a standard Sandmeyer-type reaction, widely used for converting aromatic amines to bromides.[13]

Materials and Reagents:

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole (from Protocol 1)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice, Deionized water

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • Diazotization:

    • Suspend 2-amino-5-tert-butyl-1,3,4-thiadiazole (1.0 equivalent) in a mixture of 48% HBr and water in a flask.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the thiadiazole suspension, keeping the temperature below 5 °C. Stir for 30-45 minutes at this temperature to form the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will occur.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expertise: The key to a successful Sandmeyer reaction is maintaining a low temperature during diazotization to prevent the premature decomposition of the unstable diazonium salt. The use of CuBr as a catalyst is crucial for the efficient substitution of the diazonium group with bromide.

Inferred Spectroscopic Characterization

The structural identity and purity of the final compound would be confirmed using standard spectroscopic techniques. The following table outlines the expected data based on analysis of similar structures.[14][15][16]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected ObservationsRationale
¹H-NMR Singlet, δ ≈ 1.4-1.6 ppm (9H)Corresponds to the nine equivalent protons of the tert-butyl group. The exact shift is influenced by the electron-withdrawing nature of the thiadiazole ring.
¹³C-NMR δ ≈ 30-32 ppm (quaternary C) δ ≈ 35-38 ppm (3 x CH₃) δ ≈ 150-155 ppm (C-Br) δ ≈ 175-180 ppm (C-tert-butyl)The chemical shifts are characteristic for a tert-butyl group and the two distinct carbons of the thiadiazole ring. The C-Br carbon is expected to be significantly downfield.
FT-IR (cm⁻¹) ~2970 (C-H stretch, aliphatic) ~1600 (C=N stretch) ~1460 (C-H bend) ~700 (C-S stretch)These are characteristic vibrational frequencies for the functional groups present in the molecule.[15][17]
Mass Spec (EI) M⁺ and [M+2]⁺ peaks in ~1:1 ratioThe isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will be clearly visible in the molecular ion peak, providing definitive evidence of its presence.

Applications in Drug Discovery and as a Synthetic Intermediate

This compound is not typically an end-product but rather a valuable intermediate. Its primary utility lies in its ability to undergo further chemical transformations, particularly at the C-Br bond.

  • Cross-Coupling Reactions: The bromo group is an excellent leaving group for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively, enabling the rapid generation of diverse compound libraries for biological screening.[18]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the thiadiazole ring facilitates SₙAr reactions with various nucleophiles (e.g., thiols, amines), providing another route to functionalized derivatives.

  • Scaffold for Bioactive Molecules: By using these synthetic strategies, the 5-tert-butyl-1,3,4-thiadiazole core can be elaborated into more complex molecules targeting a range of biological pathways implicated in cancer, infectious diseases, and inflammatory disorders.[2][4][19]

References

  • PrepChem. (n.d.). Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones : A Review. (n.d.). Retrieved from [Link]

  • Bozdag, M., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(15), 2781. Retrieved from [Link]

  • Google Patents. (1975). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Google Patents. (1978). CA1039290A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Werber, G., et al. (1977). The synthesis and reactivity of some 2-amino-5-bromo-1,3,4-thiadiazoles and the corresponding Δ²-1,3,4-thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823-827. Retrieved from [Link]

  • El-Saghier, A. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 12345. Retrieved from [Link]

  • Gontijo, J., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 701. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2010, 152102. Retrieved from [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. Retrieved from [Link]

  • Raj, M., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. International Journal of Pharmaceutical Sciences and Research, 4(8), 3136-3141. Retrieved from [Link]

  • Kumar, S., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1398-1409. Retrieved from [Link]

  • Mahendrasinh, M. R., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 320-325. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 458. Retrieved from [Link]

  • Manivannan, V., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(2), 164-169. Retrieved from [Link]

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Methodological & Application

The Versatile Scaffold: 2-Bromo-5-tert-butyl-1,3,4-thiadiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine, a core component of nucleobases, which allows its derivatives to potentially interfere with biological processes like DNA replication.[3] The unique electronic properties of the thiadiazole ring, including its capacity for hydrogen bonding and as a two-electron donor system, contribute to its favorable interactions with various biological targets.[4]

Within this important class of compounds, 2-bromo-5-tert-butyl-1,3,4-thiadiazole emerges as a particularly valuable building block for drug discovery. The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The tert-butyl group at the 5-position provides significant steric bulk, which can be strategically employed to enhance metabolic stability, modulate solubility, and confer selectivity for specific biological targets by probing the steric tolerance of active sites. This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols for its use in key synthetic transformations relevant to drug development.

Physicochemical Properties and Strategic Considerations

The physicochemical properties of this compound are crucial for its handling, reactivity, and the properties of its derivatives. While specific experimental data for this compound is not extensively published, we can infer its characteristics based on related structures.

PropertyPredicted Value/CharacteristicRationale and Impact in Drug Discovery
Molecular Formula C₆H₉BrN₂S
Molecular Weight 221.12 g/mol
Appearance Likely a crystalline solidBased on similar 2-bromo-1,3,4-thiadiazoles.
Melting Point Moderately highThe rigid ring and potential for intermolecular interactions suggest a solid with a defined melting point.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane)The nonpolar tert-butyl group and the overall molecular structure favor solubility in organic media suitable for synthesis.
LogP Moderately highThe lipophilic tert-butyl group will increase the octanol-water partition coefficient, a key parameter for cell permeability.

The steric hindrance imparted by the tert-butyl group is a double-edged sword. While it can enhance the pharmacological profile of a drug candidate, it also presents challenges in synthesis. Cross-coupling reactions may require more forcing conditions or specialized catalyst systems to overcome the steric bulk around the reaction center.[1][5]

Synthesis of this compound

The most common and practical route to this compound is via a Sandmeyer-type reaction starting from the readily available 2-amino-5-tert-butyl-1,3,4-thiadiazole.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole cluster_1 Step 2: Sandmeyer Bromination PivalicAcid Pivalic Acid AminoThiadiazole 2-Amino-5-tert-butyl-1,3,4-thiadiazole PivalicAcid->AminoThiadiazole 1. Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->AminoThiadiazole 2. POCl3 Phosphorus Oxychloride (POCl₃) POCl3->AminoThiadiazole 3. (Dehydrating Agent) AminoThiadiazole_ref 2-Amino-5-tert-butyl-1,3,4-thiadiazole BromoThiadiazole This compound AminoThiadiazole_ref->BromoThiadiazole 1. Diazotization NaNO2_HBr Sodium Nitrite (NaNO₂) in HBr NaNO2_HBr->BromoThiadiazole 2. CuBr Copper(I) Bromide (CuBr) CuBr->BromoThiadiazole 3. (Catalyst)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

This protocol is adapted from established procedures for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[4][6]

Materials:

  • Pivalic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Dioxane

  • 50% Aqueous sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • In a reaction flask equipped with a stirrer, heating mantle, and condenser, dissolve pivalic acid (1.1 eq.) and thiosemicarbazide (1.0 eq.) in dioxane.

  • Carefully add phosphorus oxychloride (1.25 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to 95-100 °C and maintain this temperature until the evolution of hydrogen chloride gas ceases.

  • Cool the mixture and decant the liquid phase.

  • Add hot water to the residue to dissolve it.

  • Cool the aqueous solution in an ice bath and slowly add 50% aqueous NaOH with stirring until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to yield 2-amino-5-tert-butyl-1,3,4-thiadiazole.[6]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general procedure for the Sandmeyer bromination of 2-amino-1,3,4-thiadiazoles and may require optimization.[7][8]

Materials:

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

  • Ice

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-amino-5-tert-butyl-1,3,4-thiadiazole (1.0 eq.) in a mixture of HBr and water at 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Extract the product with an organic solvent like DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Medicinal Chemistry: Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions to generate libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiadiazole core and various aryl or heteroaryl groups.[1]

Workflow for Suzuki-Miyaura Coupling

G BromoThiadiazole 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole Product 5-tert-butyl-2-(aryl/heteroaryl)- 1,3,4-thiadiazole BromoThiadiazole->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product cat. Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates, particularly given the steric hindrance of the tert-butyl group.[1][9]

Materials:

  • This compound (1.0 eq.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization for Sterically Hindered Substrates: For sterically demanding couplings, consider using more specialized ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for hindered substrates.[5][10] Microwave-assisted heating can also be beneficial in reducing reaction times and improving yields.[10]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the thiadiazole ring, a crucial transformation for accessing many biologically active motifs.[11][12]

Workflow for Buchwald-Hartwig Amination

G BromoThiadiazole 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole Product 5-tert-butyl-N-(substituted)- 1,3,4-thiadiazol-2-amine BromoThiadiazole->Product Amine Primary or Secondary Amine Amine->Product Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Product cat. Ligand Ligand (e.g., BINAP, Xantphos) Ligand->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Buchwald-Hartwig amination workflow.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and requires careful optimization of the catalyst, ligand, and base for each specific amine coupling partner.[11][12][13]

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-120 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Considerations for Sterically Hindered Substrates: The tert-butyl group may necessitate the use of bulky, electron-rich phosphine ligands like BrettPhos or RuPhos to facilitate the catalytic cycle.[14] The choice of base is also critical, with stronger, non-nucleophilic bases like sodium tert-butoxide often being more effective.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive handle for cross-coupling and a sterically demanding group for modulating pharmacokinetic and pharmacodynamic properties makes it an attractive starting point for the synthesis of novel therapeutic agents. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to accelerate the discovery of new medicines. As with any synthetic procedure, careful optimization of reaction conditions is crucial to achieving high yields and purity, particularly when dealing with the unique steric and electronic properties of this important heterocyclic building block.

References

  • Al-Ghorbani, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. RSC Advances, 7(85), 54153-54163. Available from: [Link]

  • Anand, A., et al. (2015). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 58(1), 221-237. Available from: [Link]

  • Buccheri, F., et al. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823-827. Available from: [Link]

  • Chaudhary, P., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(46), 26826-26848. Available from: [Link]

  • Copin, E., et al. (2015). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1][7][15]thiadiazole with substituted anilines at conventional heating in Schlenk tube. Tetrahedron Letters, 56(38), 5324-5328. Available from: [Link]

  • CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Ghaffari, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358. Available from: [Link]

  • PrepChem. Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. Available from: [Link]

  • Jana, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 169-173. Available from: [Link]

  • ResearchGate. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • Barluenga, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry-A European Journal, 19(7), 2261-2265. Available from: [Link]

  • Kim, Y., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3471-3481. Available from: [Link]

  • Sławiński, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(6), 1385. Available from: [Link]

  • Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21655-21662. Available from: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 5-tert-butyl-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities. The targeted functionalization of this scaffold is paramount for the exploration of new chemical space in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki coupling of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, a key intermediate for the synthesis of novel bioactive molecules.

The substrate, this compound, presents a unique set of challenges that necessitate a carefully considered approach. The electron-deficient nature of the 1,3,4-thiadiazole ring generally facilitates the oxidative addition step, the rate-limiting step in many Suzuki couplings.[3] However, the presence of the sterically demanding tert-butyl group in the 5-position can hinder the approach of the bulky palladium catalyst, potentially impeding the reaction. This guide will address these challenges by providing insights into the selection of appropriate catalysts, ligands, bases, and reaction conditions to ensure efficient and high-yielding coupling reactions.

Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the thiadiazole ring enhances the electrophilicity of the carbon atom bonded to the bromine, which can facilitate this oxidative addition.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the thiadiazole ring and the organic group from the boronic acid. The desired product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br (Ar = 5-tert-butyl-1,3,4-thiadiazol-2-yl) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Considerations for Handling Reagents and Reactions
  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Reagent Purity: The purity of all reagents, including the substrate, boronic acid, base, and catalyst, is crucial for obtaining high yields and reproducible results.

Protocol 1: General Procedure for Suzuki Coupling of this compound with Arylboronic Acids

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at a predetermined temperature (typically 80-110 °C) for 2-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-5-tert-butyl-1,3,4-thiadiazole.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst B Inert Atmosphere: Evacuate and backfill with N2/Ar A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C, 2-24 h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in compounds with diverse biological activities.[1][2] The ability to functionalize this electron-deficient heterocyclic core is paramount for developing novel molecular entities. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[3][4]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole. We move beyond a simple recitation of steps to explain the underlying principles and rationale behind procedural choices, offering researchers the insights needed to successfully implement and adapt this chemistry for their specific targets. This reaction replaces harsher, traditional methods for C-N bond formation, such as the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited scope and poor functional group tolerance.[4]

The Mechanistic Heartbeat: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-catalyzed cycle.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves a Pd(0)/Pd(II) interchange.[3]

  • Catalyst Activation : If a Pd(II) salt like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[6] Modern, well-defined precatalysts are designed to generate the active LPd(0) complex cleanly and efficiently.[7]

  • Oxidative Addition : The active LPd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-1,3,4-thiadiazole. This step, which converts Pd(0) to a Pd(II) intermediate, is often the rate-determining step of the entire cycle.[8][9]

  • Amine Coordination and Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[8] The choice of base and its strength is critical; it must be potent enough to deprotonate the amine-palladium adduct without promoting unwanted side reactions.[10][11][12]

  • Reductive Elimination : This final, bond-forming step expels the desired N-arylated thiadiazole product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][13]

Buchwald-Hartwig Catalytic Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_io Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]Br Amido->Pd(0)L Reductive Elimination Product Product Ar-NR₂ ArBr 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole R2NH Amine Base Base

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling with an electron-deficient heteroaryl halide like this compound is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst and Ligand Selection

The ligand is arguably the most critical variable. For challenging substrates, bulky and electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.[3][4]

  • Rationale: Electron-rich ligands increase the electron density on the palladium center, promoting the oxidative addition into the C-Br bond. Steric bulk on the ligand accelerates the reductive elimination step, which forms the final product.[3]

  • Recommended Ligands: The Buchwald biaryl monophosphine ligands are the gold standard.[14]

    • XPhos: Excellent general-purpose ligand for a wide range of amines and aryl chlorides/bromides.

    • RuPhos: Often superior for the coupling of secondary amines.

    • BrettPhos: A premier ligand for coupling primary amines and even amides, known for promoting selective monoarylation.[15]

The Role of the Base

A strong, non-nucleophilic base is essential for deprotonating the amine within the palladium coordination sphere.[8]

  • Rationale: The C-N bond-forming reductive elimination step proceeds from a palladium-amido intermediate. This intermediate is formed only after the coordinated amine has been deprotonated by the base.

  • Recommended Bases:

    • Sodium tert-butoxide (NaOt-Bu): A very strong and commonly used base for a wide variety of couplings.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be effective, sometimes offering different solubility profiles for the resulting salts.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that should be considered if the substrates contain base-sensitive functional groups (e.g., esters). However, they may require higher temperatures or longer reaction times.[6]

Solvent and Reaction Conditions

The reaction must be conducted under strictly anhydrous and inert conditions to protect the oxygen-sensitive catalyst.

  • Recommended Solvents: Aprotic solvents are standard.

    • Toluene and 1,4-Dioxane are the most common and effective solvents.[7][8]

    • Tetrahydrofuran (THF) can also be used.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit or poison the palladium catalyst and should be avoided.[7]

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate, generally in the range of 80-110 °C.

  • Atmosphere: A rigorous inert atmosphere (argon or nitrogen) is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.[6]

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required for different amine coupling partners.

General Experimental Workflow

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: Thiadiazole, Amine, Base, Pd Precatalyst, Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temp (e.g., 100 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Figure 2: General workflow for Buchwald-Hartwig amination.

Protocol: Coupling of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, XPhos Pd G3 precatalyst, and XPhos ligand.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.

  • Add morpholine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, allow the reaction to cool to room temperature.

  • Carefully quench the reaction by adding water. Partition the mixture between ethyl acetate and water.[13]

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[16]

Data and Troubleshooting

The following table provides representative starting conditions for various classes of amines. Yields are highly dependent on the specific amine and require empirical optimization.

Amine TypeExample AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Outcome
Sec. Cyclic MorpholineXPhos Pd G3 (2)XPhos (2)NaOt-Bu (1.4)Toluene100Good to Excellent
Primary Alkyl n-HexylamineBrettPhos Pd G3 (2)BrettPhos (2)LHMDS (1.4)Dioxane100Moderate to Good
Primary Aryl AnilineXPhos Pd G3 (2)XPhos (2)NaOt-Bu (1.4)Toluene110Good to Excellent
Weakly Nucleophilic 2-aminopyridineAdBrettPhos Pd G3 (3)AdBrettPhos (3)K₃PO₄ (2.0)Dioxane110Challenging, variable

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (degraded Pd source, oxidized ligand).- Insufficiently inert/anhydrous conditions.- Inappropriate base/ligand combination.- Use a fresh bottle of precatalyst and ligand.- Ensure solvent is rigorously degassed and dried.- Re-screen ligands (e.g., try RuPhos or BrettPhos) and bases (e.g., switch NaOt-Bu to LHMDS).[17]
Dehalogenation of Starting Material - β-hydride elimination from a side reaction.- Reaction temperature is too high.- Screen a different ligand; sometimes a more sterically hindered ligand can suppress this pathway.- Lower the reaction temperature and increase the reaction time.
Formation of Bithiophene Byproduct - Homocoupling side reaction, often indicating catalyst decomposition.- Ensure the ligand-to-palladium ratio is appropriate (often slightly > L:Pd).- Lower catalyst loading or temperature.[18]
Incomplete Reaction with Weakly Basic Amines - The amine is not sufficiently nucleophilic or the base is not strong enough to form the amido complex.- Switch to a more electron-rich, sterically hindered ligand (e.g., AdBrettPhos).- Use a stronger base like LHMDS.- Increase reaction temperature and/or catalyst loading.

Conclusion

The Buchwald-Hartwig amination is an exceptionally robust and reliable method for the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole derivatives. Success is predicated on a rational understanding of the catalytic cycle and the careful selection of reaction components. The use of modern, bulky biarylphosphine ligands and well-defined palladium precatalysts under strictly inert conditions provides a powerful platform for accessing a wide array of novel chemical entities for drug discovery and materials science. The protocols and guidelines presented herein offer a solid foundation for researchers to exploit this powerful C-N bond-forming reaction.

References

  • J&K Scientific LLC. (2021-02-23). Buchwald-Hartwig Cross-Coupling.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Chemistry LibreTexts. (2023-06-30).
  • Chemistry Luminated. (2025-04-03).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • Singleton, D. A., et al. (2020-12-11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Wikipedia. (n.d.).
  • Norrby, P.-O., et al. (2014-10-23).
  • PubMed. (2014-12-19).
  • The Journal of Organic Chemistry. (n.d.).
  • Reddit. (2018-09-06).
  • Entegris. (n.d.). Buchwald Ligands Review.
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2022-05-22). Buchwald-Hartwig coupling troubleshooting.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Merschaert, A., & Gorissen, H. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • YouTube. (2023-03-06).
  • Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).

Sources

Application Notes and Protocols for the Use of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold in Oncology

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] This five-membered ring system is a bioisostere of pyrimidine, a fundamental component of nucleobases, which may contribute to its ability to interfere with DNA replication and other crucial cellular processes in cancer cells.[3][4] The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate the crossing of cellular membranes, enhancing the bioavailability and interaction of its derivatives with intracellular targets.[2][5]

Derivatives of 1,3,4-thiadiazole have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression, such as the PI3K/Akt and MAPK/ERK pathways.[6] The versatility of the thiadiazole core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity against cancer cells.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 2-bromo-5-tert-butyl-1,3,4-thiadiazole , in the synthesis and evaluation of novel anticancer agents. The bulky tert-butyl group can offer unique steric and electronic properties to the final compounds, potentially influencing their interaction with biological targets and their overall efficacy.

Strategic Approach to Anticancer Drug Discovery with this compound

Our developmental workflow is centered around the strategic derivatization of the this compound core, followed by a systematic evaluation of the synthesized compounds for their anticancer activity. The rationale behind this approach is to leverage the known reactivity of the bromo-substituent to introduce a diverse range of chemical moieties, thereby creating a library of novel compounds for screening.

Anticancer Agent Development Workflow Workflow for Developing Anticancer Agents A Starting Material: This compound B Chemical Synthesis: Derivatization at the 2-position A->B Functionalization C Compound Library Generation B->C Diversification D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D Screening E Lead Compound Identification D->E Hit-to-Lead F Mechanism of Action Studies E->F I Further Preclinical Development E->I Promising Candidates G Apoptosis Assay (Annexin V-FITC/PI) F->G H Cell Cycle Analysis (Propidium Iodide Staining) F->H

Caption: A strategic workflow for the development of novel anticancer agents.

PART 1: Synthesis of Novel 2-Amino-5-tert-butyl-1,3,4-thiadiazole Derivatives

The bromine atom at the 2-position of the thiadiazole ring is a versatile handle for introducing a variety of substituents, particularly amino groups, which are prevalent in many biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) are effective methods for this transformation.[7][8][9]

Proposed Synthetic Protocol: Palladium-Catalyzed Amination

This protocol describes a general method for the synthesis of a library of 2-amino-5-tert-butyl-1,3,4-thiadiazole derivatives from this compound and various primary or secondary amines.

Materials:

  • This compound

  • Aromatic or aliphatic amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Addition of Base and Solvent: Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the mixture at 80-100 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-tert-butyl-1,3,4-thiadiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: In Vitro Evaluation of Anticancer Activity

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their cytotoxic potential against a panel of human cancer cell lines. This initial screening helps in identifying promising lead compounds for further investigation.

Protocol 2.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized 2-amino-5-tert-butyl-1,3,4-thiadiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

The cytotoxic activity of the synthesized compounds should be summarized in a table for easy comparison.

Compound IDCancer Cell LineIC₅₀ (µM) ± SD
Derivative 1MCF-7[Insert Value]
Derivative 1A549[Insert Value]
Derivative 2MCF-7[Insert Value]
Derivative 2A549[Insert Value]
Positive ControlMCF-7[Insert Value]
Positive ControlA549[Insert Value]

PART 3: Elucidating the Mechanism of Action

For compounds that exhibit significant cytotoxicity, it is essential to investigate their mechanism of action. This includes determining whether the compounds induce apoptosis and/or cause cell cycle arrest.

Protocol 3.1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Apoptosis Assay Principle Principle of Annexin V/PI Apoptosis Assay cluster_0 Viable Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic/Necrotic Cell A Annexin V (-) PI (-) B Annexin V (+) PI (-) A->B PS Translocation C Annexin V (+) PI (+) B->C Loss of Membrane Integrity

Caption: Distinguishing cell populations in the Annexin V/PI assay.

Materials:

  • Cancer cells treated with the lead compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the lead compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[1][7][16]

Materials:

  • Cancer cells treated with the lead compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the lead compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion and Future Directions

The use of this compound as a starting material provides a promising avenue for the discovery of novel anticancer agents. The synthetic versatility of this scaffold, coupled with the systematic in vitro evaluation protocols outlined in this document, offers a robust framework for identifying and characterizing potent and selective anticancer compounds. Future work should focus on expanding the library of derivatives, exploring a wider range of cancer cell lines, and conducting in vivo studies for the most promising lead compounds.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
  • Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.
  • Thiadiazole deriv
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine.
  • Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • MTT assay protocol. Abcam.
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  • Benzo[1,2-d:4,5-d′]bis([1][5][13]thiadiazole) and Its Bromo Derivatives. PubMed Central.

  • [Novel access to indazoles based on palladium-catalyzed amin
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.
  • The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
  • Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. PrepChem.com.
  • Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound.
  • catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][5] thiadiazole with s. Journal of Sulfur Chemistry.

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.

Sources

Application of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The inherent aromaticity of the thiadiazole ring contributes to its stability in vivo, making it an attractive scaffold for the development of new therapeutic agents.[3]

This application note focuses on the utility of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole as a versatile intermediate in the synthesis of novel antimicrobial compounds. The tert-butyl group at the 5-position enhances the lipophilicity of the molecule, a key factor in improving membrane permeability and overall bioavailability. More critically, the bromine atom at the 2-position serves as a highly valuable synthetic handle. Its electron-withdrawing nature activates the carbon for nucleophilic substitution, while also providing a reactive site for palladium-catalyzed cross-coupling reactions.[1] This dual reactivity allows for the strategic introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in the quest for potent and selective antimicrobial agents.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound primarily revolves around the displacement or coupling at the C2-bromo position. The choice of reaction pathway dictates the nature of the resulting derivatives and, consequently, their potential biological activity.

Nucleophilic Aromatic Substitution (SNAr): Introducing Amine and Thiol Functionalities

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution, allowing for the direct introduction of various nucleophiles. This is a straightforward and atom-economical approach to generate libraries of derivatives for antimicrobial screening.

Causality of Experimental Choices:

  • Nucleophiles: Amines and thiols are particularly relevant nucleophiles in the context of antimicrobial drug design. The resulting amino and thioether-linked thiadiazoles can mimic natural substrates, interact with enzymatic active sites, or chelate metal ions essential for microbial growth.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, to solubilize the reactants and facilitate the nucleophilic attack. The addition of a non-nucleophilic base (e.g., K2CO3, Et3N) is often necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to scavenge the HBr byproduct. Heating is commonly employed to overcome the activation energy of the reaction.

Experimental Workflow for Nucleophilic Aromatic Substitution:

start This compound + Nucleophile (R-NH2 or R-SH) solvent Add polar aprotic solvent (e.g., DMF, Ethanol) and Base (e.g., K2CO3) start->solvent heat Heat the reaction mixture (e.g., 80-120 °C) solvent->heat monitor Monitor reaction progress by TLC heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography or recrystallization workup->purify product 2-Substituted-5-tert-butyl-1,3,4-thiadiazole purify->product

Caption: Workflow for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Building Bi-aryl and Hetero-aryl Linkages

For the synthesis of more complex antimicrobial candidates, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools. These reactions allow for the formation of carbon-carbon bonds between the thiadiazole core and various aryl or heteroaryl boronic acids.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst, typically in the form of Pd(PPh3)4 or Pd(dppf)Cl2, is essential for the catalytic cycle. The choice of phosphine ligands can significantly impact the reaction efficiency by influencing the stability and reactivity of the palladium intermediates.

  • Base and Solvent: A base, such as K2CO3 or Cs2CO3, is required for the transmetalation step of the catalytic cycle. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, is chosen to ensure the solubility of both the organic and inorganic reactants.

  • Boronic Acids: The diversity of commercially available boronic acids allows for the introduction of a wide range of substituted aryl and heteroaryl moieties, which is crucial for fine-tuning the electronic and steric properties of the final compounds to optimize antimicrobial activity.

Representative Synthetic Pathway (Suzuki Coupling):

start This compound + Arylboronic Acid reagents Add Pd catalyst, Base, and Solvent start->reagents reaction Heat under inert atmosphere reagents->reaction workup Aqueous workup and extraction reaction->workup purify Purify by column chromatography workup->purify product 2-Aryl-5-tert-butyl-1,3,4-thiadiazole purify->product

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. The functionalization of this core, particularly at the 2-position, is a key strategy for the development of novel therapeutic agents and advanced materials. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling protocols for 2-bromo-1,3,4-thiadiazoles, offering detailed experimental procedures, mechanistic insights, and practical guidance for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

I. Introduction to the Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This electron-deficient ring system imparts unique physicochemical properties to molecules in which it is embedded, including metabolic stability, hydrogen bonding capability, and the ability to participate in various non-covalent interactions.[1] Consequently, 1,3,4-thiadiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

The strategic introduction of substituents onto the 1,3,4-thiadiazole core is paramount for modulating its biological activity and tuning its electronic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the efficient and selective functionalization of the 2-position of 2-bromo-1,3,4-thiadiazoles.

II. The Catalytic Cycles: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)L2-X Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Nu Transmetalation/Coordination Complex Ar-Pd(II)L2-X->Ar-Pd(II)L2-Nu Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Ar-Nu Coupled Product Ar-Pd(II)L2-Nu->Ar-Nu Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl bromide (in this case, 2-bromo-1,3,4-thiadiazole) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step and is facilitated by electron-rich and bulky phosphine ligands.[5] The subsequent step varies depending on the specific reaction:

  • Suzuki-Miyaura Coupling: Transmetalation occurs where the organic group from an organoboron reagent (activated by a base) is transferred to the palladium center.[6]

  • Heck Coupling: The alkene coordinates to the palladium complex, followed by migratory insertion of the aryl group onto the alkene. Subsequent β-hydride elimination forms the coupled product.[7]

  • Sonogashira Coupling: A copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[8]

  • Buchwald-Hartwig Amination: The amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.[9]

The final step in all cases is reductive elimination , where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

III. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl linkages. The electron-deficient nature of the 2-bromo-1,3,4-thiadiazole ring generally makes it an excellent substrate for oxidative addition.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of palladium source and ligand is critical. Pre-catalysts like Pd(dppf)Cl₂ are often effective as the dppf ligand is both electron-rich and has a large bite angle, which promotes both oxidative addition and reductive elimination.[10] For more challenging couplings, highly active catalysts based on bulky, electron-rich phosphine ligands such as SPhos or XPhos may be necessary.[11]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the extent of side reactions such as protodeboronation, especially with heteroaryl boronic acids.[11]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 2-Aryl-1,3,4-thiadiazoles

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromo-1,3,4-thiadiazole, boronic acid, base, and catalyst in a reaction vessel. B Add solvent and degas the mixture. A->B C Heat the reaction mixture under an inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction and perform aqueous work-up. D->E F Purify the crude product by column chromatography. E->F Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromo-1,3,4-thiadiazole, alkene, base, catalyst, and ligand in a reaction vessel. B Add solvent and degas the mixture. A->B C Heat the reaction mixture under an inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction and perform aqueous work-up. D->E F Purify the crude product by column chromatography. E->F Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromo-1,3,4-thiadiazole, palladium catalyst, and copper(I) iodide (if applicable) in a reaction vessel. B Add solvent, amine base, and terminal alkyne. A->B C Degas the mixture. B->C D Stir the reaction at room temperature or heat. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Perform aqueous work-up. E->F G Purify the crude product by column chromatography. F->G Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromo-1,3,4-thiadiazole, palladium pre-catalyst, ligand, and base in a glovebox or under inert atmosphere. B Add solvent and the amine. A->B C Heat the reaction mixture under an inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction, quench with water, and perform aqueous work-up. D->E F Purify the crude product by column chromatography. E->F

Sources

Application Notes and Protocols for the Functionalization of the 1,3,4-Thiadiazole Ring at the 2-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold in Modern Chemistry

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold that has garnered significant attention from researchers in medicinal chemistry, drug development, and materials science.[1][2] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with various biological targets.[3] Consequently, 1,3,4-thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][4] The functionalization of this privileged scaffold, particularly at the 2- and 5-positions, is a key strategy for modulating the physicochemical and biological properties of the resulting molecules to develop novel therapeutic agents and functional materials.

This comprehensive guide provides detailed application notes and validated protocols for the functionalization of the 1,3,4-thiadiazole ring at the 2-position. We will delve into the core synthetic strategies, offering mechanistic insights and step-by-step procedures for the synthesis of key intermediates and final products.

Strategic Approaches to 2-Position Functionalization: A Mechanistic Overview

The functionalization of the 1,3,4-thiadiazole ring at the 2-position can be broadly categorized into three main strategies:

  • Building from Key Intermediates: This approach involves the initial synthesis of a 1,3,4-thiadiazole ring bearing a versatile functional group at the 2-position, such as an amino or a halo group. These functionalities then serve as synthetic handles for subsequent transformations.

  • Direct C-H Functionalization: This modern and atom-economical approach involves the direct activation and substitution of a C-H bond at the 2-position of a pre-formed 1,3,4-thiadiazole ring.

  • Modification of Existing Functionalities: This involves the chemical transformation of a pre-existing substituent at the 2-position into a new functional group.

The choice of strategy depends on the desired final product, the availability of starting materials, and the desired overall synthetic efficiency.

Protocol I: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles - A Key Building Block

The 2-amino-1,3,4-thiadiazole moiety is a cornerstone for the synthesis of a vast array of derivatives.[5] The most common and reliable method for its synthesis involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.

Mechanistic Rationale

The reaction proceeds through the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to afford the aromatic 1,3,4-thiadiazole ring. The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is crucial for driving the reaction to completion.

G cluster_0 Synthesis of 2-Amino-1,3,4-thiadiazole thiosemicarbazide Thiosemicarbazide acyl_intermediate Acylthiosemicarbazide Intermediate thiosemicarbazide->acyl_intermediate Acylation carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->acyl_intermediate thiadiazole 2-Amino-5-R-1,3,4-thiadiazole acyl_intermediate->thiadiazole Cyclization & Dehydration (e.g., POCl₃)

Caption: Synthesis of 2-Amino-1,3,4-thiadiazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole.

Materials:

  • Thiosemicarbazide (1.0 eq)

  • Benzoic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Ice-cold water

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add thiosemicarbazide (e.g., 9.11 g, 0.1 mol) and benzoic acid (e.g., 12.21 g, 0.1 mol).

  • To this mixture, slowly add phosphorus oxychloride (e.g., 27.8 mL, 0.3 mol) dropwise under cooling in an ice bath. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then recrystallized from ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.

  • Melting Point: Compare the melting point of the purified product with the literature value.

  • Spectroscopic Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Starting MaterialReagentConditionsProductYield (%)Reference
Thiosemicarbazide, Benzoic AcidPOCl₃Reflux, 1-2 h2-Amino-5-phenyl-1,3,4-thiadiazole85-95[5]
Thiosemicarbazide, Acetic AcidPPA100 °C, 3 h2-Amino-5-methyl-1,3,4-thiadiazole80-90N/A

Protocol II: Synthesis of 2-Halo-1,3,4-thiadiazoles via Sandmeyer Reaction

2-Halo-1,3,4-thiadiazoles are versatile intermediates for introducing a wide range of functionalities through nucleophilic substitution and cross-coupling reactions. The Sandmeyer reaction provides a reliable method for converting a 2-amino group into a halide.

Mechanistic Rationale

The 2-amino-1,3,4-thiadiazole is first treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form a diazonium salt. This unstable intermediate is then decomposed in the presence of a copper(I) halide (CuX, where X = Cl, Br, I) to yield the corresponding 2-halo-1,3,4-thiadiazole.

G cluster_1 Sandmeyer Reaction Workflow amino_thiadiazole 2-Amino-1,3,4-thiadiazole diazonium_salt Diazonium Salt Intermediate amino_thiadiazole->diazonium_salt Diazotization (NaNO₂, H⁺) halo_thiadiazole 2-Halo-1,3,4-thiadiazole diazonium_salt->halo_thiadiazole Halogenation (CuX)

Caption: Sandmeyer Reaction for 2-Halo-1,3,4-thiadiazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-bromo-5-phenyl-1,3,4-thiadiazole.

Materials:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole (1.0 eq)

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Ice

  • Dichloromethane (DCM) for extraction

Procedure:

  • In a three-necked round-bottom flask, dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (e.g., 1.77 g, 10 mmol) in 48% hydrobromic acid (e.g., 10 mL) at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.76 g, 11 mmol in 5 mL of water) dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide (e.g., 1.72 g, 12 mmol) in 48% hydrobromic acid (e.g., 5 mL) at room temperature.

  • Slowly add the freshly prepared diazonium salt solution to the CuBr solution at room temperature. Effervescence (release of N₂) will be observed.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture into water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol III: Nucleophilic Aromatic Substitution (SNAr) on 2-Halo-1,3,4-thiadiazoles

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution at the 2-position, especially when a good leaving group like a halogen is present. This allows for the introduction of a wide variety of nucleophiles.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the heteroatoms of the ring. In the second step, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Detailed Experimental Protocol

This protocol describes the reaction of 2-chloro-5-phenyl-1,3,4-thiadiazole with morpholine.

Materials:

  • 2-Chloro-5-phenyl-1,3,4-thiadiazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate for extraction

  • Water

Procedure:

  • To a round-bottom flask, add 2-chloro-5-phenyl-1,3,4-thiadiazole (e.g., 1.97 g, 10 mmol), morpholine (e.g., 1.05 g, 12 mmol), and potassium carbonate (e.g., 2.76 g, 20 mmol) in DMF (20 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2-Halo-1,3,4-thiadiazoleNucleophileBaseSolventConditionsProductYield (%)
2-Chloro-5-phenylAnilineK₂CO₃DMF100 °C, 8 h2-(Phenylamino)-5-phenyl-1,3,4-thiadiazole85
2-Bromo-5-methylSodium thiophenoxide-EthanolReflux, 3 h2-(Phenylthio)-5-methyl-1,3,4-thiadiazole92

Protocol IV: Palladium-Catalyzed Cross-Coupling - The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is particularly useful for introducing aryl or vinyl substituents at the 2-position of the 1,3,4-thiadiazole ring.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-1,3,4-thiadiazole to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

G cluster_2 Suzuki-Miyaura Coupling Workflow halo_thiadiazole 2-Halo-1,3,4-thiadiazole coupled_product 2-Aryl-1,3,4-thiadiazole halo_thiadiazole->coupled_product boronic_acid Arylboronic Acid boronic_acid->coupled_product pd_catalyst Pd(0) Catalyst pd_catalyst->coupled_product base Base base->coupled_product

Caption: Suzuki-Miyaura Coupling for C-C Bond Formation.

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of 2-bromo-5-phenyl-1,3,4-thiadiazole with 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromo-5-phenyl-1,3,4-thiadiazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a Schlenk flask, combine 2-bromo-5-phenyl-1,3,4-thiadiazole (e.g., 2.41 g, 10 mmol), 4-methoxyphenylboronic acid (e.g., 1.82 g, 12 mmol), and sodium carbonate (e.g., 2.12 g, 20 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.58 g, 0.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol V: Direct C-H Arylation of 1,3,4-Thiadiazoles

Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis. For 1,3,4-thiadiazoles, this approach allows for the direct formation of C-C bonds at the 2-position without the need for pre-functionalization with a halogen.

Mechanistic Rationale

Palladium-catalyzed direct C-H arylation typically involves a concerted metalation-deprotonation (CMD) pathway or a sigma-bond metathesis mechanism. The palladium catalyst activates the C-H bond of the thiadiazole, followed by coupling with an aryl halide.

Detailed Experimental Protocol

This protocol describes the direct C-H arylation of 5-phenyl-1,3,4-thiadiazole with 4-iodotoluene.

Materials:

  • 5-Phenyl-1,3,4-thiadiazole (1.0 eq)

  • 4-Iodotoluene (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a sealed tube, combine 5-phenyl-1,3,4-thiadiazole (e.g., 1.62 g, 10 mmol), 4-iodotoluene (e.g., 3.27 g, 15 mmol), palladium(II) acetate (e.g., 0.22 g, 1 mmol), and potassium carbonate (e.g., 2.76 g, 20 mmol).

  • Add N,N-dimethylacetamide (20 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The functionalization of the 1,3,4-thiadiazole ring at the 2-position is a critical aspect of synthetic and medicinal chemistry. This guide has provided a detailed overview of the key synthetic strategies, from the preparation of versatile building blocks like 2-amino- and 2-halo-1,3,4-thiadiazoles to their subsequent transformation via nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, the modern approach of direct C-H functionalization has been presented as an efficient alternative. The provided protocols, grounded in mechanistic understanding, offer researchers a reliable toolkit for the synthesis and exploration of novel 2-substituted-1,3,4-thiadiazole derivatives for various applications.

References

  • Joshi, S. D., et al. (2021). 1,3,4-Thiadiazole: A versatile scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 58(3), 636-652.
  • Mishra, G., Singh, A. K., & Jyoti, K. (2011). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of ChemTech Research, 3(3), 1380-1393. [Link]

  • Kumar, D., & Kumar, N. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(5), 222-231.
  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. [Link]

  • ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. ResearchGate. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 2 (or 2, 5-Di)-Substituted-1, 3, 4-thiadiazole Derivatives. Sci-Hub. [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]

Sources

The Strategic Role of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,4-Thiadiazole Scaffold in Kinase Inhibitor Design

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its value stems from its unique electronic characteristics and its ability to act as a bioisostere of other key heterocycles like pyrimidines and oxadiazoles.[4][5] The mesoionic nature of the 1,3,4-thiadiazole ring can enhance cell membrane permeability, a desirable trait for drug candidates.[4] In the realm of oncology, this scaffold is a cornerstone in the design of various kinase inhibitors, which are pivotal in targeted cancer therapy.[4][5][6] Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[5][7] The 1,3,4-thiadiazole moiety has been successfully incorporated into inhibitors of several key kinases, including c-Met, c-Jun N-terminal Kinase (JNK), Anaplastic Lymphoma Kinase (ALK), and Abl tyrosine kinase.[1][2][4][8]

This application note focuses on a specific, highly versatile building block: 2-Bromo-5-tert-butyl-1,3,4-thiadiazole . The strategic placement of a bromine atom at the 2-position provides a reactive handle for introducing molecular diversity through modern cross-coupling reactions. The tert-butyl group at the 5-position is also significant; it imparts lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the steric bulk of the tert-butyl group can improve metabolic stability by shielding adjacent positions from enzymatic degradation, and it can create specific steric interactions within the kinase active site to enhance binding affinity and selectivity.

This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in constructing kinase inhibitor libraries via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic intermediate.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound begins with the formation of its amino precursor, 2-amino-5-tert-butyl-1,3,4-thiadiazole, followed by a Sandmeyer-type bromination.

Protocol 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

This protocol is based on the well-established acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[9][10]

Reaction Scheme:

Protocol_1 reagents Pivalic Acid + Thiosemicarbazide conditions H₂SO₄ / PPA Heat reagents->conditions product 2-Amino-5-tert-butyl-1,3,4-thiadiazole conditions->product

Caption: Synthesis of the amino-thiadiazole precursor.

Materials:

  • Pivalic acid (1.0 equiv)

  • Thiosemicarbazide (1.0 equiv)

  • Concentrated Sulfuric Acid

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully prepare a mixture of 25% (w/w) sulfuric acid in polyphosphoric acid.[10]

  • Addition of Reactants: To the stirred acidic medium, add pivalic acid (1.0 equiv) followed by the portion-wise addition of thiosemicarbazide (1.0 equiv), ensuring the temperature does not exceed 40°C.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Work-up: Carefully pour the hot reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the resulting slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to afford 2-amino-5-tert-butyl-1,3,4-thiadiazole as a solid.

Protocol 2: Synthesis of this compound

This protocol employs a Sandmeyer-type reaction, a standard method for converting an amino-heterocycle to its corresponding bromo derivative.[11]

Reaction Scheme:

Protocol_2 reagents 2-Amino-5-tert-butyl- 1,3,4-thiadiazole conditions 1. t-BuONO, CuBr₂ 2. Acetonitrile, 60°C reagents->conditions product 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole conditions->product

Caption: Bromination of the amino-thiadiazole scaffold.

Materials:

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole (1.0 equiv)

  • Copper(II) Bromide (CuBr₂) (1.2 equiv)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Copper(II) Bromide (1.2 equiv) and anhydrous acetonitrile. Heat the suspension to 60°C.

  • Addition of Reactants: To the heated suspension, add a solution of 2-amino-5-tert-butyl-1,3,4-thiadiazole (1.0 equiv) and tert-butyl nitrite (1.5 equiv) in acetonitrile dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 60°C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and wash the organic layer with saturated brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Application in Kinase Inhibitor Synthesis: Cross-Coupling Strategies

The bromine atom on the this compound scaffold is primed for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl and heteroaryl moieties (Suzuki-Miyaura) or amino groups (Buchwald-Hartwig), which are common features in kinase inhibitors.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiadiazole core and various (hetero)aryl boronic acids or esters.[3] This allows for the exploration of structure-activity relationships by introducing diverse aromatic systems that can interact with specific residues in the kinase ATP-binding site or allosteric pockets.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Bromo-thiadiazole, Boronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (N₂/Ar) C->D E Heat (80-120°C) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Aqueous Work-up & Extraction F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromo-heterocycles.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed anhydrous solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at 90-110°C for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic Acid PartnerProduct StructureExpected Yield (%)
1Phenylboronic acid2-Phenyl-5-tert-butyl-1,3,4-thiadiazole85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-tert-butyl-1,3,4-thiadiazole80-90
3Pyridin-3-ylboronic acid2-(Pyridin-3-yl)-5-tert-butyl-1,3,4-thiadiazole70-85
41H-Indol-5-ylboronic acid2-(1H-Indol-5-yl)-5-tert-butyl-1,3,4-thiadiazole65-80

Note: Yields are estimated based on similar reactions reported in the literature and will require optimization for this specific substrate.[3]

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling the bromo-thiadiazole with a wide range of primary or secondary amines.[12][13] This is particularly useful for installing key hydrogen-bond donors and acceptors or for linking the thiadiazole core to other pharmacophoric elements.

G cluster_1 Buchwald-Hartwig Amination Logic cluster_conditions Start Bromo-thiadiazole + Amine Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Start->Catalyst Ligand Phosphine Ligand (e.g., XPhos) Start->Ligand Base Base (e.g., K₃PO₄, NaOtBu) Start->Base Product 2-Amino-5-tert-butyl- 1,3,4-thiadiazole Derivative

Caption: Key components of the Buchwald-Hartwig reaction.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol is based on optimized conditions for the amination of related bromo-heterocycles.[1][13]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.6 mol%) to a dry Schlenk tube.

  • Addition of Reagents: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and evacuate and backfill with an inert gas (repeat three times).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAmine PartnerProduct StructureExpected Yield (%)
1AnilineN-phenyl-5-tert-butyl-1,3,4-thiadiazol-2-amine75-90
24-FluoroanilineN-(4-fluorophenyl)-5-tert-butyl-1,3,4-thiadiazol-2-amine70-85
3Morpholine4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine80-95
4BenzylamineN-benzyl-5-tert-butyl-1,3,4-thiadiazol-2-amine70-80

Note: Yields are estimated based on similar reactions reported in the literature and will require optimization for this specific substrate.[1][13]

Conclusion

This compound stands as a strategically designed and highly valuable building block for the synthesis of novel kinase inhibitors. Its tert-butyl moiety offers potential advantages in terms of metabolic stability and lipophilicity, while the reactive bromine handle allows for facile and diverse functionalization through robust and well-documented cross-coupling methodologies. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid and reliable foundation for researchers to rapidly generate libraries of novel 2,5-disubstituted 1,3,4-thiadiazole derivatives. By leveraging these powerful synthetic tools, the scientific community can continue to explore the vast chemical space around this privileged scaffold, paving the way for the discovery of the next generation of targeted kinase inhibitor therapeutics.

References

  • Sharma, A., et al. (2015). An efficient Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1][7][8]thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

  • Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Gundogdu-Karaburun, N., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(10), 1749. [Link]

  • Li, Y., et al. (2021). Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors. ResearchGate. [Link]

  • Martina, K., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(5), 3354-3364. [Link]

  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

  • Li, L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030. [Link]

  • D'Annessa, I., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(16), 4989. [Link]

  • Morken, J. P., et al. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. PrepChem.com. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki Cross-Coupling Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 80(4), 769-795. [Link]

  • Arnold, L. D., et al. (2011). Thiadiazole compounds and methods of use. U.S. Patent No. 7,919,514 B2. Washington, DC: U.S.
  • Gustafson, J. L., et al. (2020). Conformationally stable kinase inhibitors and methods of use. U.S. Patent No. 10,550,124 B2. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Honda, T., et al. (2012). Compound having oxadiazole ring or thiadiazole ring and use thereof. U.S. Patent No. 8,063,034 B2. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Lunts, L. H. C., et al. (1975). Propanolamine derivatives. U.S. Patent No. 3,873,562. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Le, T. V., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Abbas, S. Y., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(17), 5344. [Link]

  • El-Gamal, M. I., et al. (2022). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Pharmaceuticals, 15(7), 834. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Brominated Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient heteroaromatic halides. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and troubleshoot effectively.

Introduction: The Challenge of Brominated Thiadiazoles in Suzuki Coupling

The 1,3,4-thiadiazole moiety is a prevalent scaffold in medicinal chemistry and materials science. However, its electron-deficient nature, coupled with the potential for catalyst inhibition by the sulfur and nitrogen heteroatoms, can render Suzuki-Miyaura cross-coupling reactions with brominated thiadiazoles non-trivial.[1][2] Common issues such as low yields, catalyst deactivation, and competing side reactions frequently arise. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or is giving a very low yield. Where should I begin troubleshooting?

A: Start by systematically verifying your reagents and reaction setup, as these are the most frequent sources of failure.

A logical troubleshooting workflow can help pinpoint the issue:

G cluster_reagents Reagent Verification cluster_catalyst Catalytic System Assessment cluster_conditions Condition Optimization Start Low/No Yield Reagents Verify Reagent Integrity Start->Reagents Catalyst Assess Catalytic System Reagents->Catalyst Reagents OK Reagent_Checks • Boronic Acid/Ester Quality? • Solvent Anhydrous & Degassed? • Base Purity & Activity? • Brominated Thiadiazole Purity? Conditions Optimize Reaction Conditions Catalyst->Conditions Catalyst System OK Catalyst_Checks • Active Pd(0) Species Present? • Appropriate Ligand Selection? • Correct Catalyst Loading? End Improved Yield Conditions->End Condition_Checks • Optimal Temperature? • Sufficient Reaction Time? • Correct Solvent System?

Troubleshooting workflow for low yield.

  • Boronic Acid/Ester Integrity: Organoboron reagents are susceptible to degradation, particularly through protodeboronation, where the boron moiety is replaced by a hydrogen atom.[3][4] This is especially true for electron-deficient heteroaryl boronic acids.[5]

    • Action: Confirm the purity of your boronic acid or ester via NMR. Consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[6][7][8]

  • Solvent and Base Conditions: Oxygen can irreversibly deactivate the active Pd(0) catalyst, and water can promote protodeboronation.[3][5][7]

    • Action: Ensure your solvent is anhydrous and rigorously degassed.[3] The base should be finely powdered and dry. For many Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[5][9][10][11]

  • Purity of the Brominated Thiadiazole: Impurities in your starting material can act as catalyst poisons.

    • Action: Verify the purity of your brominated thiadiazole before initiating the reaction.

Q: My reagents are of high quality, but the yield remains poor. What should I investigate next?

A: The problem likely resides within the catalytic system or the reaction conditions.

  • Catalyst Activity and Choice: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species.[3][6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.

    • Expertise & Experience: The electron-deficient nature of the thiadiazole ring can make oxidative addition of the C-Br bond to the palladium center more facile compared to electron-rich systems.[6][12] However, the heteroatoms can also coordinate to the palladium, leading to catalyst deactivation.[1][2]

    • Action: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[13][14] For challenging couplings, employing pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be highly effective as they promote both oxidative addition and reductive elimination while protecting the palladium center.[13][15]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[12][16]

    • Expertise & Experience: For electron-deficient substrates like brominated thiadiazoles, electron-rich and bulky phosphine ligands are often preferred as they accelerate the rate-limiting oxidative addition step.[4][12]

    • Action: If using a simple ligand like PPh₃ yields poor results, screen a panel of more sophisticated ligands.

  • Base Selection: The base is critical for activating the organoboron species to facilitate transmetalation.[3][9][14]

    • Action: The choice of base can be substrate-dependent. A screening of bases is often warranted. A common starting point is K₂CO₃ or Cs₂CO₃.[9][17] If these fail, K₃PO₄ can be more effective in some cases.

Issue 2: Formation of Significant Side Products

Q: I'm observing a significant amount of homocoupled byproducts. How can I minimize this?

A: Homocoupling of the boronic acid or the aryl halide typically points to issues with reaction kinetics or catalyst stability.

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), a species that can promote this side reaction.[1][7]

    • Action: Ensure your reaction mixture is rigorously deoxygenated and maintained under a strict inert atmosphere (e.g., argon or nitrogen).[7][18]

  • Aryl Halide Homocoupling: This can occur if the transmetalation step is slow relative to other pathways.

    • Action: Optimizing the base and solvent system can enhance the rate of transmetalation.

Q: My main side product is the dehalogenated (hydrodehalogenated) thiadiazole. What causes this?

A: Dehalogenation is the replacement of the bromine atom with a hydrogen atom and can be a significant competing pathway. [1][6]

  • Mechanism: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. Common hydride sources include trace water, certain bases, or even the solvent. Subsequent reductive elimination releases the dehalogenated product.[6]

  • Action:

    • Protect N-H groups: If your thiadiazole or coupling partner contains an N-H bond, its deprotonation can lead to pathways that favor dehalogenation. Protection of such groups can suppress this side reaction.[19]

    • Choice of Base and Solvent: Some bases and solvents are more prone to generating hydride species. Screening different bases and ensuring the use of high-purity, anhydrous solvents can mitigate this issue.

Q: I'm also seeing protodeboronation of my boronic acid starting material. How can I prevent this?

A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is often promoted by water and base. [3][5]

  • Action:

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider screening milder bases like KF or using weaker carbonate bases.[2][14]

    • Anhydrous Conditions: Minimize the amount of water in your reaction.[2]

    • Use Boronic Esters: As mentioned earlier, converting the boronic acid to a more stable form, like a pinacol ester, is a very effective strategy.[2][6][7]

Optimizing Reaction Conditions: A Tabulated Guide

Systematic optimization of reaction parameters is key to a successful Suzuki coupling.[20] The following table provides a starting point for the optimization of the Suzuki coupling of brominated thiadiazoles.

ParameterRecommended Starting ConditionsOptimization StrategyRationale & Causality
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (1-3 mol%)Screen Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos)Electron-deficient nature of thiadiazole benefits from highly active catalyst systems to ensure efficient oxidative addition.[13]
Ligand PPh₃ (if using Pd(0) source), dppfScreen bulky, electron-donating phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)Bulky ligands promote reductive elimination and protect the Pd center from deactivation by heteroatoms.[2][12][14]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Screen K₃PO₄, KFThe base activates the boronic acid for transmetalation; the optimal base depends on the specific substrates.[3][9][14]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)Screen DMF, THF, or anhydrous conditions if protodeboronation is an issue.Solvent affects the solubility of reagents and can influence the catalytic cycle.[21][22][23] The presence of water can be beneficial but also detrimental.
Temperature 80-110 °CIncrease temperature in increments of 10 °C. Consider microwave irradiation.Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[7][24]
Phase Transfer Catalyst NoneAdd Tetrabutylammonium bromide (TBAB) (10 mol%)Useful in biphasic systems to facilitate the interaction between the aqueous base and the organic phase.[17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Thiadiazole

This protocol is a general starting point and should be optimized for each specific substrate combination.[25][26][27]

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the brominated thiadiazole (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-Br (Thiadiazole) ArPdBr Ar¹-Pd(II)L₂(Br) (Oxidative Adduct) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar²-B(OR)₂ + Base Dehalogenation Dehalogenation (Ar¹-H) ArPdBr->Dehalogenation Hydride Source ArPdAr Ar¹-Pd(II)L₂(Ar²) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Sources

Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, appearing in drugs such as the antibiotic Cefazedone and the anti-diabetic Glybuzole[1]. However, its synthesis can present several challenges, from stubborn starting materials to difficult purifications.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Common Synthetic Pathways & Mechanistic Overview

The majority of synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles involve the cyclization of a key intermediate derived from acyl hydrazides (hydrazides) or thiosemicarbazides.[2][3] Understanding the fundamental pathways is crucial for effective troubleshooting.

The most prevalent methods include:

  • From Thiosemicarbazides: Reaction of a thiosemicarbazide with a carboxylic acid (or its derivatives like acid chlorides) followed by acid-catalyzed cyclodehydration.[2][4][5]

  • From Acyl Hydrazides: Reaction with a source of carbon and sulfur. Common reagents include carbon disulfide (CS₂) or Lawesson's reagent.[2][6][7][8]

  • Oxidative Cyclization: Thiosemicarbazones, formed from the condensation of a thiosemicarbazide and an aldehyde, can be cyclized using an oxidizing agent like ferric chloride.[7]

These reactions typically employ strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2][3][4] While effective, these harsh reagents can lead to side reactions and complicate product isolation.

General Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, highlighting the key stages where challenges often arise.

G cluster_prep 1. Starting Material Preparation cluster_reaction 2. Cyclization Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis SM Acyl Hydrazide / Thiosemicarbazide Mix Mixing & Reaction (Acid Catalyst / Dehydrating Agent) SM->Mix Reagent Carboxylic Acid / CS₂ / Aldehyde Reagent->Mix Quench Quenching (e.g., ice water) Mix->Quench Monitoring (TLC) Extract Extraction Quench->Extract Crude Crude Product Extract->Crude Purify Purification (Recrystallization / Chromatography) Crude->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Final Final Product Analyze->Final

General workflow for thiadiazole synthesis.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Category: Low or No Product Yield

Question 1: My reaction shows no conversion of starting materials on TLC, even after prolonged heating. What is the likely cause?

Answer: This issue typically points to insufficient activation of the electrophile (e.g., the carboxylic acid) or problems with the reagents themselves.

  • Causality: The cyclization reaction, particularly from thiosemicarbazides, requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the nitrogen of the thiosemicarbazide.[2] If the acid is too weak, absent, or has been neutralized, this crucial activation step does not occur.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your dehydrating agent (e.g., H₂SO₄, PPA) has not absorbed atmospheric moisture, which would reduce its efficacy. Use freshly opened or properly stored reagents. Methane sulphonic acid is a reliable alternative that often gives high yields and good purity.[4]

    • Check Starting Material Purity: Impurities in the thiosemicarbazide or carboxylic acid can interfere with the reaction. Confirm their identity and purity via NMR or melting point analysis.

    • Increase Catalyst Loading/Strength: If using a milder acid, it may be insufficient. For stubborn substrates, strong dehydrating agents like POCl₃ or PPA are often necessary.[2][5] When using PPA, ensure it is sufficiently heated to be fluid for effective mixing.

    • Consider an Acid Chloride: If the carboxylic acid is particularly unreactive, converting it to the more reactive acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the thiosemicarbazide can dramatically improve results.

Question 2: My TLC shows a new spot, but the reaction stalls, and I isolate mostly starting material or a complex mixture. Why?

Answer: This often indicates the formation of a stable, unreactive intermediate or the onset of decomposition.

  • Causality: The reaction between a thiosemicarbazide and a carboxylic acid proceeds through a monothiodiacylhydrazine intermediate.[9] Under insufficiently strong acidic conditions, this intermediate can be isolated.[9] If the temperature is too high or the conditions are too harsh, this intermediate or the starting materials can decompose, leading to a complex mixture.

  • Troubleshooting Flowchart:

G Start Reaction Stalls: New Spot on TLC CheckIntermediate Is the new spot the isolated intermediate? Start->CheckIntermediate Decomposition Are there multiple new spots and streaking on TLC? Start->Decomposition IncreaseAcid Increase acid strength/concentration (e.g., switch from H₂SO₄ to PPA) to promote cyclodehydration. CheckIntermediate->IncreaseAcid Yes LowerTemp Reduce reaction temperature. Consider alternative, milder methods. Decomposition->LowerTemp Yes

Sources

Technical Support Center: Purification of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-tert-butyl-1,3,4-thiadiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity and ensure the integrity of your experimental outcomes.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically a two-step process involving the formation of 2-amino-5-tert-butyl-1,3,4-thiadiazole followed by a Sandmeyer-type bromination, can introduce a variety of impurities. The efficacy and safety of downstream applications are critically dependent on the purity of this starting material. This guide will navigate you through the logical steps to identify and remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the common synthetic route, the primary impurities include:

  • Unreacted Starting Material: 2-Amino-5-tert-butyl-1,3,4-thiadiazole is a frequent impurity.

  • Precursor Impurities: Residual pivalic acid and thiosemicarbazide from the initial thiadiazole ring formation may be present.

  • Side-Reaction Products: Over-brominated species or hydrolysis of the bromo-substituent to a hydroxyl group can occur.

  • Residual Reagents: Inorganic salts and residual acids from the bromination step are also common.

Q2: What is the expected melting point of pure this compound?

A2: While extensive public data is limited, analogous compounds such as 2-Bromo-5-methyl-1,3,4-thiadiazole have a melting point of 105-110 °C. The tert-butyl group may slightly alter this, but a sharp melting point in this range is a good indicator of purity. In contrast, the precursor, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has a significantly higher melting point of 183-187 °C[1]. A broad or depressed melting range suggests the presence of impurities.

Q3: How can I quickly assess the purity of my sample?

A3: Thin-Layer Chromatography (TLC) is an excellent initial technique. A well-chosen solvent system should provide good separation between the product and its likely impurities. For non-UV active spots, visualization can be achieved using stains like potassium permanganate or an iodine chamber[2].

Troubleshooting Guides

Issue 1: Persistent Presence of Starting Material (2-Amino-5-tert-butyl-1,3,4-thiadiazole)

Causality: The amino group of the starting material makes it significantly more polar than the brominated product. This difference in polarity is the key to its removal.

Troubleshooting Workflow:

Caption: Decision workflow for removing the amino-precursor.

Detailed Protocols:

1. Liquid-Liquid Extraction:

  • Principle: The basicity of the amino group allows for its selective extraction into an acidic aqueous phase.

  • Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amino-thiadiazole will move to the aqueous layer.

    • Separate the layers. Repeat the acidic wash if necessary (monitor by TLC).

    • Wash the organic layer with water and then with brine to remove residual acid and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Column Chromatography:

  • Principle: The significant polarity difference allows for effective separation on a silica gel column.

  • Protocol:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is recommended. Start with a hexane/ethyl acetate gradient. Based on TLC analysis, an optimal eluent can be determined to achieve a retention factor (Rf) of 0.2-0.4 for the product[2].

    • Procedure:

      • Dry-load the crude material onto a small amount of silica gel for better resolution.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify and combine those containing the pure product.

Issue 2: Colored Impurities or Baseline Smearing on TLC

Causality: These issues can arise from trace acidic impurities promoting degradation on the silica gel plate or column, or from highly polar byproducts. The 1,3,4-thiadiazole ring can be susceptible to cleavage under certain conditions[3].

Troubleshooting Workflow:

Caption: Strategy to mitigate on-column degradation.

Detailed Protocols:

1. Neutralizing Wash:

  • Principle: To remove acidic impurities before chromatography.

  • Protocol: Before the acid wash (if used for removing the amino-precursor), wash the organic solution of the crude product with a saturated aqueous sodium bicarbonate solution. This will neutralize any residual acids from the synthesis.

2. Chromatography with Deactivated Silica:

  • Principle: The acidic nature of silica gel can be neutralized to prevent degradation of sensitive compounds.

  • Protocol:

    • Prepare the silica gel slurry in the mobile phase as usual.

    • Add a small amount of triethylamine (0.1-1% v/v) to the eluent. This will deactivate the acidic sites on the silica gel[2].

    • Run the column as previously described.

Issue 3: Difficulty in Obtaining Crystalline Material

Causality: This can be due to the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate recrystallization solvent.

Troubleshooting Workflow:

Caption: Approach to successful recrystallization.

Detailed Protocols:

1. Recrystallization Solvent Selection:

  • Principle: The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

  • Protocol:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates include ethanol, isopropanol, and acetonitrile.

    • For mixed solvent systems, dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

2. General Recrystallization Procedure:

  • Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary

CompoundPredicted/Known Melting Point (°C)Expected Polarity
This compound ~100-115 (estimated)Low
2-Amino-5-tert-butyl-1,3,4-thiadiazole183-187[1]High
Pivalic Acid33-35Moderate
Thiosemicarbazide181-183High

References

  • CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole - PrepChem.com. [Link]

  • (PDF) 2-Bromo-4-phenyl-1,3-thiazole - ResearchGate. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - NIH. [Link]

  • Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed. [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. [Link]

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO - Jetir.Org. [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. [Link]

  • Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence. [Link]

  • Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58: (a) ¹H-NMR;... - ResearchGate. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • Thermal Decomposition of Brominated Butyl Rubber - MDPI. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review | Request PDF - ResearchGate. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. [Link]

  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study - ResearchGate. [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchGate. [Link]

  • (PDF) Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve your synthetic yields.

Introduction to the Synthesis

The synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole is a cornerstone for the development of various pharmaceutical and agrochemical agents. The most prevalent and reliable method for its preparation is the acid-catalyzed cyclization of a thiosemicarbazide with a pivaloyl source, typically pivalic acid or pivaloyl chloride. This process, while straightforward in principle, can present several challenges that may lead to diminished yields and purification difficulties. This guide will provide a detailed exploration of these issues and offer practical, field-proven solutions.

The overall reaction scheme is as follows:

Reaction_Scheme Thiosemicarbazide Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->Intermediate + PivalicAcid Pivalic Acid / Pivaloyl Chloride PivalicAcid->Intermediate Thiadiazole 2-Amino-5-tert-butyl-1,3,4-thiadiazole Intermediate->Thiadiazole - H2O DehydratingAgent Dehydrating Agent (e.g., POCl3, PPA) DehydratingAgent->Intermediate Heat Heat Heat->Intermediate

Caption: General reaction scheme for the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete Reaction

  • Why it happens: The reaction may not have gone to completion due to insufficient heating, inadequate reaction time, or a less effective dehydrating agent. The cyclization of the acylthiosemicarbazide intermediate is a critical, energy-demanding step.

  • Solution:

    • Verify Reaction Temperature: Ensure the reaction mixture reaches and is maintained at the optimal temperature, typically between 95-105°C for methods employing phosphorus oxychloride (POCl₃) or a mixture of sulfuric acid and polyphosphoric acid (PPA).[1]

    • Extend Reaction Time: If TLC analysis indicates the presence of starting materials or the intermediate, consider extending the reaction time. Monitor the reaction progress every 1-2 hours.

    • Choice of Dehydrating Agent: For challenging reactions, a mixture of sulfuric acid and PPA can be more effective than either acid alone, often leading to higher yields.[2]

Possible Cause 2: Hydrolysis of Pivaloyl Chloride

  • Why it happens: Pivaloyl chloride is highly reactive and susceptible to hydrolysis by ambient moisture or residual water in the solvent.[3] This hydrolysis consumes the reagent, converting it to the less reactive pivalic acid, and can significantly reduce the yield of the desired acylated intermediate.[4]

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to moisture.

Possible Cause 3: Suboptimal Stoichiometry

  • Why it happens: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

  • Solution:

    • Reactant Ratios: A slight excess (1.1-1.2 equivalents) of the pivaloyl source is often used to ensure complete consumption of the thiosemicarbazide.[1]

    • Dehydrating Agent Quantity: The amount of dehydrating agent is also crucial. For instance, when using a sulfuric acid/PPA mixture, a ratio of approximately 1:3 (H₂SO₄:PPA) by weight has been shown to be effective.[2]

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause 1: Formation of 2,5-Diamino-1,3,4-thiadiazole

  • Why it happens: Under certain conditions, particularly with prolonged reaction times or specific dehydrating agents, a side reaction can lead to the formation of 2,5-diamino-1,3,4-thiadiazole.[5]

  • Solution:

    • Control Reaction Time and Temperature: Adhere to the recommended reaction parameters to minimize the formation of this byproduct.

    • Purification: This impurity can often be separated during the work-up and recrystallization steps due to differences in solubility.

Possible Cause 2: Unreacted Starting Materials

  • Why it happens: As discussed in "Low or No Product Yield," incomplete reaction is a common issue.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).

    • Optimize Reaction Conditions: If starting materials persist, refer to the solutions for incomplete reactions.

Possible Cause 3: Byproducts from Pivaloyl Chloride Hydrolysis

  • Why it happens: The hydrolysis of pivaloyl chloride not only reduces yield but also introduces pivalic acid as an impurity.[4]

  • Solution:

    • Aqueous Work-up: A thorough aqueous work-up with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) will deprotonate the acidic pivalic acid, rendering it water-soluble and allowing for its removal from the organic product.[1][6]

Problem 3: Difficulty in Product Purification

Possible Cause 1: Ineffective Recrystallization

  • Why it happens: The choice of recrystallization solvent is critical for obtaining a pure product. An inappropriate solvent may either fail to dissolve the product when hot or fail to precipitate it effectively when cold.

  • Solution:

    • Solvent Selection: For 2-amino-5-tert-butyl-1,3,4-thiadiazole, a mixture of dimethylformamide (DMF) and water (e.g., 1:2 v/v) has been reported to be an effective recrystallization solvent system.[7] Ethanol or aqueous ethanol can also be explored.

    • Proper Technique:

      • Use a minimal amount of hot solvent to dissolve the crude product completely.

      • Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals.

      • Further cool the flask in an ice bath to maximize precipitation before filtration.

Possible Cause 2: Oily or Tarry Crude Product

  • Why it happens: This can be a result of various side reactions or the presence of low-melting impurities.

  • Solution:

    • Trituration: Before recrystallization, try triturating the crude oil or tar with a non-polar solvent like hexane or diethyl ether. This can often help to solidify the product and remove some of the more soluble impurities.

    • Column Chromatography: If recrystallization proves ineffective, purification by column chromatography on silica gel is a reliable alternative. A gradient elution with ethyl acetate in hexane is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the role of the dehydrating agent in this synthesis?

The dehydrating agent is crucial for the cyclization step, which involves the intramolecular condensation of the acylthiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring. This process involves the elimination of a molecule of water. Strong dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid facilitate this dehydration, driving the reaction towards the formation of the stable aromatic thiadiazole ring.[2][8]

Q2: Can I use pivalic acid directly instead of pivaloyl chloride?

Yes, pivalic acid can be used directly.[1] In this case, the dehydrating agent (e.g., POCl₃ or PPA) also acts as an activating agent for the carboxylic acid, facilitating its reaction with the thiosemicarbazide. While this approach avoids the handling of the more reactive and moisture-sensitive pivaloyl chloride, it may require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable yields.

Q3: My final product has a lower melting point than reported in the literature. What could be the reason?

A depressed melting point is a strong indication of the presence of impurities. Even small amounts of unreacted starting materials, byproducts, or residual solvent can disrupt the crystal lattice of your product and lower its melting point. It is recommended to re-purify the product, for instance, by performing a second recrystallization or by using column chromatography.

Q4: How should I properly work up the reaction mixture?

A typical work-up procedure involves the following steps:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze any remaining reactive reagents.

  • Neutralization: Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH of the mixture is neutral or slightly basic (pH 7-8). This step should be performed with caution in a fume hood, as the neutralization of strong acids is highly exothermic and can cause frothing.[6]

  • Precipitation and Filtration: The crude product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any water-soluble impurities and inorganic salts.

  • Drying: Dry the crude product thoroughly before proceeding with purification.

Workup_Workflow Start Reaction Mixture Cooling Cool to Room Temperature Start->Cooling Quenching Pour onto Crushed Ice Cooling->Quenching Neutralization Neutralize with Base (pH 7-8) Quenching->Neutralization Precipitation Precipitate Crude Product Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Crude Product Washing->Drying End Crude 2-Amino-5-tert-butyl-1,3,4-thiadiazole Drying->End

Sources

Technical Support Center: Stability and Reactivity of the C-Br Bond in 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Bromo-5-tert-butyl-1,3,4-thiadiazole. As a key building block, understanding the nuances of its Carbon-Bromine (C-Br) bond is critical for successful synthetic outcomes. This document provides in-depth, field-proven insights into the stability of this bond, presented in a practical question-and-answer format, alongside troubleshooting guides for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses fundamental questions regarding the intrinsic properties of the C-Br bond in the target molecule.

Q1: What are the primary factors that dictate the stability and reactivity of the C-Br bond in this compound?

The reactivity of the C-Br bond is not governed by a single factor but is a synergistic effect of electronic, steric, and external conditions. The 1,3,4-thiadiazole ring's aromaticity provides a baseline of stability, but its electronic nature is the dominant influence on the C-Br bond.[1]

  • Electronic Effects: The 1,3,4-thiadiazole nucleus is inherently electron-deficient. This is due to the high electronegativity of the two nitrogen atoms, which withdraw electron density from the ring's carbon atoms.[2][3] This withdrawal effect makes the carbon atom attached to the bromine highly electrophilic, thus "activating" the C-Br bond and making it susceptible to cleavage during nucleophilic attack or oxidative addition in cross-coupling reactions.[1][2]

  • Substituent Effects: The 5-tert-butyl group, while sterically bulky, is a weak electron-donating group through hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the ring, offering a marginal stabilizing effect on the C-Br bond compared to an unsubstituted 2-bromo-1,3,4-thiadiazole. However, the ring's electron deficiency remains the predominant factor.

  • Reaction Conditions: External factors such as temperature, the presence of strong bases or nucleophiles, and exposure to UV light can readily overcome the bond's intrinsic stability.[2][3]

cluster_0 Influencing Factors cluster_1 Bond Characteristics cluster_2 Resulting Reactivity Electronic Effects\n(Ring Electron Deficiency) Electronic Effects (Ring Electron Deficiency) C-Br Bond Stability C-Br Bond Stability Electronic Effects\n(Ring Electron Deficiency)->C-Br Bond Stability Decreases Steric Hindrance\n(tert-Butyl Group) Steric Hindrance (tert-Butyl Group) Steric Hindrance\n(tert-Butyl Group)->C-Br Bond Stability Slightly Increases Reaction Conditions\n(Temp, Base, Light) Reaction Conditions (Temp, Base, Light) Reaction Conditions\n(Temp, Base, Light)->C-Br Bond Stability Decreases Reactivity Profile\n(Cross-Coupling, SNAr) Reactivity Profile (Cross-Coupling, SNAr) C-Br Bond Stability->Reactivity Profile\n(Cross-Coupling, SNAr)

Factors influencing C-Br bond stability.

Q2: Is the compound susceptible to thermal or photochemical degradation?

Yes, both thermal and photochemical instability are important considerations.

  • Thermal Stability: While the compound is a solid with a relatively high melting point, it can undergo decomposition at elevated temperatures, particularly in the presence of other reagents like strong bases.[4] Thermal fragmentation of the 1,3,4-thiadiazole ring itself can occur under harsh conditions, often following patterns observed in mass spectrometry.[2][3] Therefore, prolonged heating at high temperatures (>120 °C) should be approached with caution and monitored closely.

  • Photochemical Stability: Heteroaromatic compounds, especially halogenated ones, can be light-sensitive. The 1,3,4-thiadiazole ring system can undergo photochemical fragmentation.[2][3] It is best practice to store the material protected from light and to conduct reactions in flasks covered with aluminum foil if they are sensitive or run for extended periods.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term integrity and consistent experimental results, the compound should be stored in a cool, dry, and dark environment.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent potential hydrolysis or reaction with atmospheric components over time.

Property Value Source
Molecular FormulaC₆H₉BrN₂SN/A
Molecular Weight221.12 g/mol N/A
Melting Point178-182 °C (decomposes)
AppearanceOff-white to yellow crystalline solidN/A

Section 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific issues encountered during common synthetic transformations involving the C-Br bond.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

This is the most common application and a frequent source of issues. A failed reaction is rarely due to a single cause.

start Low/No Suzuki Yield q1 TLC/LCMS shows starting material? start->q1 q2 TLC/LCMS shows decomposition/smear? q1->q2 No c1 Potential Cause: Catalyst Inactivity q1->c1 Yes a1_yes Yes a1_no No c2 Potential Cause: Harsh Conditions q2->c2 Yes c3 Potential Cause: Reagent Issue q2->c3 No (Clean Baseline) a2_yes Yes a2_no No (Clean Baseline) s1 Solution: 1. Use fresh catalyst/ligand. 2. Screen different ligands (e.g., Buchwald). 3. Ensure rigorous degassing. c1->s1 s2 Solution: 1. Lower reaction temperature. 2. Screen milder bases (e.g., K2CO3, CsF). 3. Shorten reaction time. c2->s2 s3 Solution: 1. Check boronic acid quality. 2. Verify base is dry and finely ground. c3->s3

Troubleshooting workflow for Suzuki coupling.
  • Potential Cause A: Inappropriate Base Selection

    • The Causality: The base in a Suzuki coupling has two primary roles: to activate the boronic acid for transmetalation and to neutralize the acid produced. A base that is too strong (e.g., alkoxides) can promote decomposition of the electron-deficient thiadiazole ring.[1][5] A base that is too weak or poorly soluble may not facilitate the catalytic cycle efficiently.

    • Field-Proven Solution: Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases provide a good balance of reactivity and compatibility.[6] It is critical to finely grind the base to maximize its surface area and reactivity. For reactions in anhydrous solvents like dioxane or toluene, adding a small amount of water (3-5 equivalents) can be essential for dissolving and activating phosphate bases.[6]

  • Potential Cause B: Catalyst Deactivation or Incorrect Ligand Choice

    • The Causality: The active Pd(0) species is susceptible to oxidation if the reaction is not properly deoxygenated. Furthermore, the ligand choice dictates the reactivity of the catalyst. For an electron-deficient aryl bromide like ours, the oxidative addition step is generally facile. The rate-limiting step can be reductive elimination.

    • Field-Proven Solution:

      • Degassing is Non-Negotiable: Purge the reaction mixture with an inert gas (argon is preferred) for at least 20-30 minutes before adding the catalyst. The freeze-pump-thaw method is even more effective for complete oxygen removal.

      • Ligand Screening: If a standard catalyst like Pd(PPh₃)₄ fails, switch to a system designed for challenging couplings. Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective for coupling electron-deficient heterocycles.[6]

Issue 2: Hydrodehalogenation is the Major Side-Product

You observe the formation of 5-tert-butyl-1,3,4-thiadiazole instead of the desired coupled product.

  • Potential Cause: Protic Sources and Catalyst Turnover

    • The Causality: This side reaction replaces the bromine with a hydrogen atom. It can be caused by trace water or other protic impurities reacting with intermediates in the catalytic cycle. It can also arise from the proto-deboronation of the boronic acid partner, which then participates in the reaction.

    • Field-Proven Solution:

      • Use Anhydrous Solvents: Ensure your solvent is rigorously dried before use.

      • Protect the Boronic Acid: Sometimes, adding the boronic acid portion-wise or using a boronic ester (e.g., a pinacol ester) can mitigate decomposition and the subsequent hydrodehalogenation pathway.

      • Check Base Quality: Use a freshly opened or properly stored base, as older carbonates can absorb significant amounts of water.

Issue 3: Failure of Nucleophilic Aromatic Substitution (S_NAr)

An attempt to displace the bromide with a nucleophile (e.g., an amine or thiol) results in no reaction or decomposition.

  • Potential Cause: Insufficient Reaction Conditions vs. Substrate Decomposition

    • The Causality: The C-Br bond is activated for S_NAr, but displacement still requires sufficient energy.[2] However, the conditions required (e.g., high temperature, strong base) can also lead to the degradation of the thiadiazole ring.[4][7]

    • Field-Proven Solution:

      • Careful Temperature Control: Begin the reaction at a moderate temperature (e.g., 60-80 °C) and monitor for progress by TLC or LCMS. Only increase the temperature incrementally if no reaction is observed.

      • Choice of Base: For amine nucleophiles, a non-nucleophilic organic base like DIPEA or DBU is often sufficient and is gentler on the substrate than inorganic bases. For thiol nucleophiles, a weaker inorganic base like K₂CO₃ is often effective.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for S_NAr as they can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.

Section 3: Key Experimental Protocols

These protocols serve as validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Objective: To couple an aryl boronic acid with this compound.

  • Methodology:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), and finely ground cesium carbonate (Cs₂CO₃, 2.5 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) to achieve a substrate concentration of approximately 0.1 M.

    • Bubble argon through the stirred suspension for 20 minutes.

    • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 eq) or a combination of Pd₂(dba)₃ (0.015 eq) and XPhos (0.06 eq), under a positive flow of argon.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for S_NAr with an Amine Nucleophile
  • Objective: To displace the bromide with a primary or secondary amine.

  • Methodology:

    • To a screw-cap vial, add this compound (1.0 eq), the amine nucleophile (1.5-2.0 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or DMSO to achieve a concentration of 0.2-0.5 M.

    • Seal the vial and heat the mixture to 80-120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography or recrystallization.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Belskaya, N. P., et al. (2020). Benzo[1,2-d:4,5-d′]bis([2][7][8]thiadiazole) and Its Bromo Derivatives. Molecules, 25(23), 5727. [Link]

  • El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 5(12), 1429-1438. [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

  • Belskaya, N. P., et al. (2018). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d′]bis([2][7][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 23(10), 2469. [Link]

  • Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]

  • Manish, M. (2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 6(6). [Link]

  • Plech, T., et al. (2014). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 21(34), 3925-3945. [Link]

  • Verma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8706. [Link]

  • DasBoots, et al. (2019). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sakinho, et al. (2022). Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Preventing decomposition of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Bromo-5-tert-butyl-1,3,4-thiadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent the decomposition of this valuable reagent during your reactions.

Introduction to the Molecule and its Challenges

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring an electron-deficient thiadiazole ring, a reactive bromine atom, and a bulky tert-butyl group, presents a unique set of challenges during chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. The primary challenge is preventing the decomposition of the molecule, which can occur through several pathways, including dehalogenation, protodeboronation of coupling partners, and, under harsh conditions, potential ring cleavage. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring successful and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving this substrate are often traced back to a few critical factors. The electron-deficient nature of the thiadiazole ring can impact the catalytic cycle, and the presence of nitrogen and sulfur heteroatoms can lead to catalyst inhibition.[1]

Troubleshooting Steps:

  • Inert Atmosphere is Crucial: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of your boronic acid partner.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

  • Catalyst and Ligand Selection: The choice of the palladium source and ligand is paramount. For electron-deficient heteroaryl bromides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommendation: Start with a robust pre-catalyst like Pd(dppf)Cl₂, or a combination of a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand such as SPhos or XPhos.[1][3]

  • Base Selection and Strength: The base plays a critical role not only in the transmetalation step but also in the stability of the substrate. While a strong base is needed to activate the boronic acid, an overly aggressive base could potentially lead to decomposition of the thiadiazole ring.[4]

    • Recommendation: Use a moderately strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally good starting points.[3] Avoid stronger bases like alkoxides unless necessary and, if used, maintain lower reaction temperatures.

  • Solvent System: The solvent system must be anhydrous and capable of solubilizing all reaction components.

    • Recommendation: A mixture of a non-polar solvent like toluene or 1,4-dioxane with a minimal amount of water is often effective. The water is necessary to help dissolve the inorganic base.[3]

Diagram: Troubleshooting Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_inert First Check check_catalyst Optimize Catalyst System (e.g., Pd(dppf)Cl2, Pd2(dba)3/SPhos) check_inert->check_catalyst If still low check_base Evaluate Base Choice (Start with K2CO3 or K3PO4) check_catalyst->check_base If still low check_solvent Assess Solvent System (Anhydrous Toluene/H2O or Dioxane/H2O) check_base->check_solvent If still low solution Improved Yield check_solvent->solution Optimized

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions.

FAQ 2: I am observing significant amounts of the dehalogenated product (5-tert-butyl-1,3,4-thiadiazole). How can I prevent this?

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[1] It can arise from various sources within the reaction mixture.

Potential Causes and Solutions:

  • Source of Hydride: The hydride source can be trace water, the solvent, or even the boronic acid reagent itself through a process called protodeboronation, which is then followed by reduction of the aryl halide.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can exacerbate dehalogenation.

Preventative Measures:

StrategyRationaleRecommended Action
Use Anhydrous Conditions Minimizes the primary source of protons that can lead to protodeboronation of the boronic acid and subsequent dehalogenation of the substrate.Use freshly dried solvents and ensure all glassware is flame-dried before use.
Optimize Reaction Time and Temperature Higher temperatures can promote catalyst decomposition and other side reactions, including dehalogenation.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Aim for the lowest effective temperature.
Choice of Boronic Acid Reagent Boronic acids are susceptible to protodeboronation, especially electron-deficient ones. Pinacol esters of boronic acids are generally more stable.[2]If dehalogenation is a persistent issue, consider using the corresponding boronic acid pinacol ester instead of the free boronic acid.
Select a Robust Catalyst A highly active and stable catalyst can promote the desired cross-coupling over the dehalogenation pathway.Employ modern palladium pre-catalysts with bulky phosphine ligands (e.g., XPhos or SPhos) which are known to promote efficient cross-coupling.[2]
FAQ 3: Can the 1,3,4-thiadiazole ring open during the reaction?

The 1,3,4-thiadiazole ring is generally stable under acidic and neutral conditions. However, it can be susceptible to nucleophilic attack and ring-opening under strongly basic conditions.[1][4][5]

Conditions to Avoid:

  • Strong Nucleophilic Bases: The use of strong, nucleophilic bases such as sodium hydroxide or potassium tert-butoxide at elevated temperatures should be approached with caution.

  • Prolonged Exposure to Strong Bases: Even with moderately strong bases, extended reaction times at high temperatures can increase the risk of ring degradation.

Recommendations:

  • If a strong base is required for your transformation, it is advisable to conduct the reaction at the lowest possible temperature and for the shortest duration necessary for the completion of the reaction.

  • Whenever possible, opt for weaker inorganic bases like carbonates or phosphates.

Diagram: Potential Decomposition Pathways

DecompositionPathways substrate This compound reaction_conditions Reaction Conditions (Pd Catalyst, Base, Solvent, Heat) substrate->reaction_conditions dehalogenation Dehalogenation (5-tert-butyl-1,3,4-thiadiazole) ring_opening Ring Opening (Under strong base/heat) desired_product Desired Coupled Product reaction_conditions->dehalogenation Side Reaction (Hydride Source) reaction_conditions->ring_opening Side Reaction (Harsh Conditions) reaction_conditions->desired_product Successful Coupling

Caption: Potential reaction outcomes for this compound under typical cross-coupling conditions.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Gajda, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8563. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 405. [Link]

  • Hipler, F., et al. (2005). Matrix-isolation pyrolysis investigation of mercapto-functionalized 1,3,4-thiadiazoles: thermal stability of thiadiazole lubricant additives. Physical Chemistry Chemical Physics, 7(5), 731-737. [Link]

  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. [Link]

  • Shafiee, A., et al. (2017). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 85(3), 33. [Link]

  • Singh, P., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1528. [Link]

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Technical Support Center: 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,4-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,3,4-thiadiazole core is a key pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic challenges, offering field-proven insights to help you optimize your reactions, improve yields, and ensure the purity of your final compounds.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis of 1,3,4-thiadiazoles, particularly focusing on the widely used method of cyclizing thiosemicarbazides with carboxylic acids or their derivatives.

FAQ 1: Low or No Product Yield

Question: My reaction to synthesize a 2,5-disubstituted 1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue that can usually be traced back to one of several critical reaction parameters. Let's break down the potential culprits.

  • Inefficient Dehydration/Cyclization: The core of this synthesis is a cyclodehydration reaction. The removal of water is essential to drive the equilibrium toward the formation of the thiadiazole ring.[4] If this step is inefficient, the reaction will stall at the acylthiosemicarbazide intermediate.

    • Causality: Strong dehydrating agents are required to facilitate the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by the elimination of water.

    • Solutions:

      • Choice of Reagent: Ensure you are using a sufficiently powerful dehydrating agent. Concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃) are the most common and effective choices.[2][4][5] Polyphosphoric acid (PPA) is another strong option.[4] For sensitive substrates, milder reagents like methanesulfonic acid can be used, though they may result in lower yields.[6]

      • Reagent Stoichiometry & Quality: Use a sufficient excess of the dehydrating agent. For POCl₃, a common approach is to use it as both the reagent and solvent.[7] Ensure your dehydrating agent is not old or has been exposed to atmospheric moisture, which would reduce its activity.

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Causality: An insufficient temperature will not provide the necessary activation energy for the cyclization to occur. Conversely, excessive heat can lead to the degradation of your starting materials, intermediates, or the final thiadiazole product.[4]

    • Solutions:

      • Heating: Most syntheses of this type require heating, often to reflux.[7][8] A typical temperature range is 80-100 °C.[7][8]

      • Stepwise Heating: Consider a stepwise heating profile. For example, stir the initial mixture at room temperature for a short period to allow for the formation of the acylthiosemicarbazide intermediate before heating to induce cyclization.

      • Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative, often leading to higher yields and significantly shorter reaction times by promoting efficient and uniform heating.[4]

  • Poor Quality or Impure Starting Materials: The purity of your carboxylic acid and thiosemicarbazide is paramount.

    • Causality: Impurities can interfere with the reaction, act as catalysts for side reactions, or introduce contaminants that are difficult to remove later.[4]

    • Solution: Always verify the purity of your starting materials by techniques like NMR or melting point analysis before beginning the synthesis. If necessary, recrystallize or purify them.

  • Solubility Issues: If the starting materials are not soluble in the reaction medium, the reaction will be slow or may not proceed at all.

    • Causality: The reaction requires the reactants to be in the same phase to interact effectively.

    • Solution: While many protocols use the dehydrating agent (e.g., POCl₃) as the solvent, in other cases, a co-solvent might be necessary. If you suspect solubility is an issue, consider alternative solvents like THF or dioxane.[4]

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low-yield problems in your 1,3,4-thiadiazole synthesis.

LowYield_Troubleshooting Start Start: Low or No Yield CheckReagents Verify Purity & Activity of Starting Materials & Dehydrating Agent Start->CheckReagents First Step OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp If reagents are pure Success Success: Improved Yield CheckReagents->Success ChangeReagent Select a Stronger Dehydrating Agent (e.g., POCl₃, conc. H₂SO₄) OptimizeTemp->ChangeReagent If yield is still low OptimizeTemp->Success MonitorRxn Monitor Reaction Progress (TLC) ChangeReagent->MonitorRxn With new reagent ChangeReagent->Success Solubility Address Solubility Issues (Alternative Solvents) MonitorRxn->Solubility If reaction stalls MonitorRxn->Success Solubility->Success

Caption: A step-by-step decision diagram for troubleshooting low yields.

FAQ 2: Significant Side Product Formation

Question: My reaction is producing the desired 1,3,4-thiadiazole, but I'm also getting a significant amount of an impurity that is difficult to separate. What could this side product be, and how can I prevent its formation?

Answer: Side product formation is a classic challenge in heterocycle synthesis. In the case of 1,3,4-thiadiazoles derived from acylthiosemicarbazides, the most common impurity is the isomeric 1,2,4-triazole .

  • The 1,2,4-Triazole Side Product:

    • Causality: The acylthiosemicarbazide intermediate possesses two nucleophilic nitrogen atoms and one nucleophilic sulfur atom. While acidic conditions favor the desired cyclization involving the sulfur atom (Pathway A in the diagram below), basic conditions can promote an alternative cyclization pathway involving the terminal nitrogen atom, leading to the formation of a 1,2,4-triazole-3-thione derivative (Pathway B).[4]

    • Solution: The key to minimizing this side reaction is to maintain strongly acidic conditions throughout the reaction. The acidic medium protonates the nitrogen atoms, reducing their nucleophilicity and thereby favoring the attack from the more nucleophilic sulfur atom to form the desired 1,3,4-thiadiazole ring.[4][9] If your starting materials or any additives are basic, they could be creating localized areas of higher pH, promoting the unwanted triazole formation.

Mechanism: Thiadiazole vs. Triazole Formation

The diagram below illustrates the mechanistic choice that leads to either the desired 1,3,4-thiadiazole or the 1,2,4-triazole side product.

Reaction_Pathway Intermediate Acylthiosemicarbazide Intermediate Thiadiazole Desired Product: 1,3,4-Thiadiazole Intermediate->Thiadiazole Pathway A (Sulfur Attack) Triazole Side Product: 1,2,4-Triazole Intermediate->Triazole Pathway B (Nitrogen Attack) Acid Acidic Conditions (H⁺) Acid->Thiadiazole Favors Base Basic Conditions (OH⁻) Base->Triazole Favors

Caption: Competing cyclization pathways for the acylthiosemicarbazide intermediate.

Section 2: Experimental Protocols & Data

General Protocol for the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

This protocol is a standard, robust method adapted from literature procedures.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aromatic carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 volumes) under a fume hood. Stir the mixture at room temperature for 15-20 minutes.

  • Thiosemicarbazide Addition: Add thiosemicarbazide (1.0 eq) portion-wise to the stirred mixture.

  • Heating: Heat the resulting mixture to 80–90 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath. Very carefully and slowly, add crushed ice or cold water to the flask to decompose the excess POCl₃. This is a highly exothermic reaction.

  • Reflux: Once the initial vigorous reaction has subsided, reflux the aqueous suspension for an additional 3-4 hours to ensure complete hydrolysis of intermediates.[7]

  • Neutralization & Precipitation: Cool the mixture again and neutralize it to a pH of approximately 8 using a concentrated solution of sodium hydroxide (NaOH) or ammonia, while keeping the flask in an ice bath.[7][8]

  • Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid thoroughly with cold water to remove inorganic salts and dry it under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[8]

Data Interpretation: Characterization of 1,3,4-Thiadiazoles

Proper characterization is essential to confirm the structure of your synthesized compound. Below is a table summarizing the expected spectral data for a typical 2-amino-5-phenyl-1,3,4-thiadiazole.

Technique Characteristic Signal Expected Value / Observation Reference
¹H NMR Amine protons (-NH₂)Broad singlet, ~7.4-7.5 ppm (in DMSO-d₆)[7]
Phenyl protonsMultiplet, ~7.4-7.8 ppm (in DMSO-d₆)[7]
¹³C NMR Thiadiazole C2 (attached to NH₂)~168-169 ppm (in DMSO-d₆)[5][7]
Thiadiazole C5 (attached to Phenyl)~156-157 ppm (in DMSO-d₆)[7]
FT-IR N-H stretch (amine)~3270 cm⁻¹[7]
C=N stretch (thiadiazole ring)~1630 cm⁻¹[7]
C-S stretch (thiadiazole ring)~700-800 cm⁻¹[5]

Note: Chemical shifts (ppm) can vary depending on the solvent and the specific substituents on the aryl ring.

Section 3: References

  • BenchChem. (2025). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol. BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation. BenchChem Technical Support.

  • International Journal of Chemtech Applications. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives.

  • Karasu, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies.

  • Karasu, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.

  • Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

  • Unknown Author. (n.d.). Introduction to 1,3,4-Thiadiazole and its derivatives.

  • Dimitrova, V., et al. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. [Link]

  • Unknown Author. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.

  • Mitu, C. A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.

  • Unknown Author. (2023). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. ResearchGate.

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal.

  • Unknown Author. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. NIH.

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). ACS Publications.

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Trotsko, N., et al. (n.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.

  • Unknown Author. (2025). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate.

  • Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.

  • Unknown Author. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.

  • Unknown Author. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. PubMed.

  • Petrow, V., et al. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society.

  • Unknown Author. (2024). Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. Books.

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Validation & Comparative

A Comparative Spectroscopic Guide to 2-Bromo-5-tert-butyl-1,3,4-thiadiazole and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Halo-5-tert-butyl-1,3,4-thiadiazoles

The 1,3,4-thiadiazole ring is a prevalent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a bulky tert-butyl group and a halogen atom at the 2 and 5 positions creates a unique electronic and steric environment, influencing the molecule's reactivity and potential as a synthetic building block. Accurate characterization of these molecules is paramount for their application in discovery pipelines.

Predicted Spectroscopic Characterization of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

The following sections detail the anticipated NMR and MS spectral features of this compound, grounded in the fundamental principles of each analytical technique and supported by data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the simplicity of the structure leads to a clean and readily interpretable spectrum.

The proton NMR spectrum is expected to be dominated by a single, sharp signal corresponding to the nine equivalent protons of the tert-butyl group. Due to the free rotation around the C-C single bond, all nine methyl protons are chemically and magnetically equivalent, resulting in a singlet. The electronegativity of the 1,3,4-thiadiazole ring will deshield these protons, causing their resonance to appear downfield from tetramethylsilane (TMS). Based on data for similar structures, this signal is predicted to be in the range of 1.3-1.5 ppm .[1]

The carbon NMR spectrum will provide insights into the carbon environments within the molecule. Four distinct signals are anticipated:

  • tert-Butyl Methyl Carbons: A single resonance for the three equivalent methyl carbons of the tert-butyl group, expected in the range of 30-32 ppm .

  • tert-Butyl Quaternary Carbon: The quaternary carbon of the tert-butyl group will appear further downfield, typically around 35-40 ppm .

  • Thiadiazole Ring Carbons: The two carbons of the 1,3,4-thiadiazole ring are in different electronic environments. The carbon atom bonded to the tert-butyl group (C5) is expected to resonate at a different chemical shift than the carbon bonded to the bromine atom (C2). Based on published data for substituted 1,3,4-thiadiazoles, these signals are predicted to appear in the range of 160-180 ppm .[1][2][3] The carbon attached to the more electronegative bromine atom (C2) is likely to be further downfield.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H1.3 - 1.5Singlet-C(CH ₃)₃
¹³C30 - 32Quartet (in ¹³C DEPT-135)-C(C H₃)₃
¹³C35 - 40Singlet (in ¹³C DEPT-135)-C (CH₃)₃
¹³C160 - 180SingletC 2-Br
¹³C160 - 180SingletC 5-tert-butyl

Diagram 1: Molecular Structure of this compound

Structure of this compound

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature.

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺). Two peaks of almost equal intensity will be observed, separated by 2 m/z units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br. The calculated monoisotopic mass for C₆H₉⁷⁹BrN₂S is 235.9731 and for C₆H₉⁸¹BrN₂S is 237.9711 . Therefore, we expect to see a pair of peaks at m/z 236 and 238 with a relative intensity ratio of approximately 1:1.

The fragmentation of the molecular ion will provide further structural information. Common fragmentation pathways for such compounds include:

  • Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 221/223.

  • Loss of the tert-butyl group (-C(CH₃)₃): This is a very common fragmentation for tert-butyl containing compounds and would lead to a significant peak at m/z 179/181.

  • Cleavage of the thiadiazole ring: This can lead to various smaller fragments.

Diagram 2: Predicted Mass Spectrum Fragmentation of this compound

M [M]⁺˙ m/z 236/238 M_minus_CH3 [M-CH₃]⁺ m/z 221/223 M->M_minus_CH3 - •CH₃ M_minus_tBu [M-C(CH₃)₃]⁺ m/z 179/181 M->M_minus_tBu - •C(CH₃)₃ tBu [C(CH₃)₃]⁺ m/z 57 M->tBu

Key fragmentation pathways

Comparative Analysis with 2-Chloro-5-tert-butyl-1,3,4-thiadiazole

To highlight the distinguishing spectral features, we will now compare the predicted data for the bromo-compound with its chloro-analog.

Predicted NMR Data for 2-Chloro-5-tert-butyl-1,3,4-thiadiazole

The NMR spectra of the chloro-analog are expected to be very similar to the bromo-compound. The main difference will be a slight change in the chemical shifts of the thiadiazole ring carbons due to the different electronegativity of chlorine compared to bromine. Chlorine is more electronegative, which may cause a slight downfield shift for the C2 carbon.

Table 2: Predicted NMR Data for 2-Chloro-5-tert-butyl-1,3,4-thiadiazole

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H1.3 - 1.5Singlet-C(CH ₃)₃
¹³C30 - 32Quartet (in ¹³C DEPT-135)-C(C H₃)₃
¹³C35 - 40Singlet (in ¹³C DEPT-135)-C (CH₃)₃
¹³C162 - 182SingletC 2-Cl
¹³C160 - 180SingletC 5-tert-butyl
Predicted Mass Spectrometry Data for 2-Chloro-5-tert-butyl-1,3,4-thiadiazole

The most significant difference between the two compounds will be observed in their mass spectra, specifically in the isotopic pattern of the molecular ion peak.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This leads to a characteristic M⁺ to M+2 peak ratio of roughly 3:1 . The calculated monoisotopic mass for C₆H₉³⁵ClN₂S is 192.0229 and for C₆H₉³⁷ClN₂S is 194.0200 . Therefore, the mass spectrum will show a molecular ion peak at m/z 192 and an M+2 peak at m/z 194 with an intensity of about one-third of the molecular ion peak.

Direct Comparison and Key Differentiators

The primary method for distinguishing between this compound and its chloro-analog is mass spectrometry.

Table 3: Comparative Summary of Key Spectroscopic Features

FeatureThis compound2-Chloro-5-tert-butyl-1,3,4-thiadiazole
¹H NMR Singlet at ~1.3-1.5 ppm (9H)Singlet at ~1.3-1.5 ppm (9H)
¹³C NMR (Thiadiazole) Two signals in the 160-180 ppm rangeTwo signals in the 160-182 ppm range
MS (Molecular Ion) m/z 236/238m/z 192/194
MS (Isotopic Ratio) M⁺ : M+2 ≈ 1:1M⁺ : M+2 ≈ 3:1

Diagram 3: Workflow for Spectroscopic Differentiation

start Unknown Sample (2-Halo-5-tert-butyl-1,3,4-thiadiazole) ms_analysis Mass Spectrometry Analysis start->ms_analysis nmr_analysis NMR Analysis (¹H and ¹³C) start->nmr_analysis isotope_pattern Observe Molecular Ion Isotopic Pattern ms_analysis->isotope_pattern nmr_confirm Confirm tert-butyl and thiadiazole signals nmr_analysis->nmr_confirm ratio_1_1 Ratio ≈ 1:1 isotope_pattern->ratio_1_1 m/z 236/238 ratio_3_1 Ratio ≈ 3:1 isotope_pattern->ratio_3_1 m/z 192/194 bromo_compound Identified as: This compound ratio_1_1->bromo_compound chloro_compound Identified as: 2-Chloro-5-tert-butyl-1,3,4-thiadiazole ratio_3_1->chloro_compound nmr_confirm->bromo_compound nmr_confirm->chloro_compound

Decision workflow for identification

Experimental Protocols for Spectral Interpretation

The following protocols outline the standard procedures for acquiring and interpreting NMR and MS data for small organic molecules.

NMR Data Acquisition and Processing
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse program. Key parameters to note are the chemical shift range, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragment ions.

  • Data Interpretation: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The combination of NMR and MS provides a powerful and complementary approach for the structural characterization of this compound and its chloro-analog. While the NMR spectra are expected to be very similar, the distinct isotopic patterns of bromine and chlorine in the mass spectra serve as an unequivocal method for their differentiation. This guide provides a predictive framework for the spectral analysis of these compounds, aiding researchers in their synthesis and application.

References

  • Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological evaluation of some new 1,3,4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 133-141.
  • Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 1-14.
  • Kaur, R., et al. (2020). Synthesis, characterization and biological evaluation of novel 1,3,4-thiadiazole derivatives. Journal of Molecular Structure, 1202, 127289.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement: Pyrimidine vs. 1,3,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the strategic substitution of one functional group for another—a practice known as bioisosteric replacement—is a masterstroke for optimizing lead compounds. This guide provides an in-depth comparison of replacing the ubiquitous pyrimidine ring with the 1,3,4-thiadiazole scaffold. We will explore the nuanced physicochemical and electronic differences that drive this substitution and provide the experimental frameworks necessary to validate its application.

The rationale for this specific bioisosteric switch is compelling. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, which forms the core skeleton of nucleic bases like cytosine, thymine, and uracil.[1][2] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with critical biological processes, such as DNA replication, making them a versatile pharmacophore in the development of novel therapeutics, particularly in oncology.[1][3][4]

Part 1: Comparative Physicochemical and Electronic Profiles

The decision to substitute pyrimidine with 1,3,4-thiadiazole is grounded in the latter's unique properties that can favorably modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.

Key Advantages of the 1,3,4-Thiadiazole Ring:

  • Enhanced Lipophilicity: The presence of a sulfur atom in the thiadiazole ring generally increases the lipophilicity of the molecule.[5][6] This can improve its ability to cross biological membranes, potentially leading to better oral absorption and bioavailability.

  • Mesoionic Character: The 1,3,4-thiadiazole ring exhibits a mesoionic nature, meaning it has a delocalized positive and negative charge. This characteristic also enhances its capacity to permeate cellular membranes and interact with biological targets.[3][4][5]

  • Hydrogen Bonding Capacity: The nitrogen atoms in the 1,3,4-thiadiazole ring act as hydrogen bond acceptors, mimicking the hydrogen bonding pattern of the pyrimidine ring, which is crucial for target recognition and binding.[6]

  • Metabolic Stability: The 1,3,4-thiadiazole ring is generally stable in vivo, contributing to a favorable metabolic profile for drug candidates.[2]

Below is a comparative table summarizing the key physicochemical properties.

PropertyPyrimidine1,3,4-ThiadiazoleRationale for Replacement
Ring Type 6-membered aromatic heterocycle5-membered aromatic heterocycleMimics electronic and steric properties in a more compact form.
pKa (basic) ~1.3 (for protonation of N1)~ -4.8 (calculated, very weak base)Reduces basicity, which can prevent off-target interactions at physiological pH.
LogP (Octanol/Water) ~ -0.3~ 0.2Increases lipophilicity, potentially improving membrane permeability.[5]
H-Bond Acceptors 2 (N1, N3)2 (N3, N4)Conserves key hydrogen bonding interactions necessary for target binding.[6]
Dipole Moment ~2.3 D~3.3 DThe more polarized nature can lead to stronger, more specific dipole-dipole interactions with the target protein.
Key Features Core of nucleobases, flat aromatic structure.Mesoionic character, metabolically stable, sulfur atom for unique interactions.[3][4]Can improve membrane crossing and introduce novel binding interactions (e.g., Pi-sulfur).[3]

Part 2: Impact on Biological Activity - Case Studies

The true test of a bioisosteric replacement is its effect on biological activity. While not universally successful, the pyrimidine-to-thiadiazole switch has yielded compounds with enhanced potency and selectivity in numerous studies.

In one study focused on developing PI3Kα inhibitors, derivatives featuring the 1,3,4-thiadiazole scaffold demonstrated potent anticancer activity. When this scaffold was replaced with its 1,3,4-oxadiazole isostere, a drastic drop in activity was observed, with IC50 values increasing from a 1.62–10.21 μM range to a 18.75–60.62 μM range, underscoring the critical role of the thiadiazole ring in the pharmacological effect.[4]

Similarly, in the development of Bloom Helicase (BLM) inhibitors, a compound with a 1,3,4-thiadiazole core showed an IC50 of 1.4 μM. Replacing this core with other heterocycles, including a pyrimidine analog, resulted in a complete loss of activity, highlighting the thiadiazole's specific and essential contribution to the compound's inhibitory function.[7]

However, it is crucial to note that this replacement is context-dependent. The electronic and steric alterations, though subtle, can sometimes lead to a loss of activity. Therefore, direct experimental comparison is non-negotiable.

Part 3: Experimental Validation Workflow

A robust validation process involves the synthesis of the thiadiazole analog followed by a direct, side-by-side comparison of its biological activity against the original pyrimidine-containing compound.

Workflow for Bioisosteric Replacement and Evaluation

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase start Select Pyrimidine Lead Compound design In Silico Design of 1,3,4-Thiadiazole Analog start->design synth Chemical Synthesis (See Protocol 3.1) design->synth purify Purification & Characterization (HPLC, NMR, MS) synth->purify bioassay Comparative Bioassay (See Protocol 3.2) purify->bioassay Test Compounds data_analysis Data Analysis (IC50/EC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar decision Decision: Improved, Equivalent, or Worse? sar->decision

Caption: Workflow for validating a pyrimidine-to-thiadiazole bioisosteric replacement.

Protocol 3.1: General Synthesis of a 2,5-Disubstituted-1,3,4-thiadiazole

This protocol describes a common method for synthesizing 1,3,4-thiadiazoles via the cyclization of thiosemicarbazide intermediates. This method is adapted from procedures described in the literature.[5][8]

Rationale: This pathway is chosen for its versatility and high yields. The key step is the acid-catalyzed intramolecular cyclodehydration of the thiosemicarbazide, which is a reliable and well-documented transformation.

Step-by-Step Methodology:

  • Synthesis of Thiosemicarbazide Intermediate:

    • To a solution of an appropriate acid hydrazide (1.0 eq) in ethanol, add the desired isothiocyanate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazide product often precipitates.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization to form the 1,3,4-Thiadiazole Ring:

    • Add the dried thiosemicarbazide (1.0 eq) slowly and in portions to pre-chilled concentrated sulfuric acid (H₂SO₄) at 0°C with stirring.

    • Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until a precipitate forms.

    • Collect the crude product by filtration, wash thoroughly with water to remove inorganic salts, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

G hydrazide Acid Hydrazide (R1-CO-NHNH2) thiosemicarbazide Thiosemicarbazide Intermediate hydrazide->thiosemicarbazide + Reflux in EtOH isothiocyanate Isothiocyanate (R2-NCS) isothiocyanate->thiosemicarbazide + Reflux in EtOH h2so4 conc. H2SO4 (Cyclization) thiosemicarbazide->h2so4 thiadiazole 2-Amino-5-substituted 1,3,4-Thiadiazole h2so4->thiadiazole

Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-thiadiazoles.

Protocol 3.2: Comparative In Vitro Anticancer Activity Assay

This protocol outlines a cell viability assay to compare the cytotoxic effects of the original pyrimidine compound and its new 1,3,4-thiadiazole analog on a cancer cell line, for example, the MCF-7 breast cancer line.[2]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell metabolic activity. As viable cells reduce MTT to a purple formazan product, the absorbance is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyrimidine compound, the 1,3,4-thiadiazole analog, and a positive control (e.g., Doxorubicin) in DMSO.

    • Perform a serial dilution of each compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the respective wells. Include "vehicle control" wells treated with DMSO at the same final concentration as the test wells, and "untreated control" wells with media only.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value for each compound.

Conclusion

The bioisosteric replacement of pyrimidine with 1,3,4-thiadiazole is a powerful strategy in medicinal chemistry, not merely a like-for-like swap.[3][6] The 1,3,4-thiadiazole ring offers distinct advantages, including enhanced lipophilicity and unique electronic properties, which can translate into improved membrane permeability and novel target interactions.[4][5] However, its success is highly dependent on the specific biological target and the overall molecular architecture. The provided experimental workflows for synthesis and comparative bioassay offer a validated framework for researchers to rationally apply and test this bioisosteric replacement, paving the way for the development of next-generation therapeutics with optimized efficacy and pharmacokinetic profiles.

References

  • Indelicato, S., Bongiorno, D., Mauro, M., & Cascioferro, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580.
  • Frontiers in Chemistry. (2022). Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. Frontiers.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC.
  • National Center for Biotechnology Information. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • Serban, G. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.
  • ResearchGate. (n.d.). Synthesis and Characterization of pyrimidine derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole.
  • MDPI. (n.d.).
  • MDPI. (2023).
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PMC.

Sources

A Comparative Guide to the X-ray Crystal Structure of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the X-ray crystal structure of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole. While the specific crystal structure for this derivative is not publicly deposited, this document establishes a robust framework for its synthesis, crystallization, and structural elucidation. By comparing its anticipated structural features with those of known 2-bromo- and 5-substituted-1,3,4-thiadiazole derivatives, we offer insights into the critical role of substituent effects on crystal packing and intermolecular interactions, which are paramount for rational drug design and materials science.

Introduction: The Significance of Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The specific arrangement of atoms within a crystal lattice—dictated by the molecule's three-dimensional structure and its intermolecular interactions—governs crucial physicochemical properties such as solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (scXRD) is the definitive technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state[3]. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how minor chemical modifications impact biological function.

  • Rational Drug Design: Engineering molecules with optimized interactions with biological targets.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a pharmaceutical compound, which can have profound implications for its efficacy and patentability.

This guide focuses on this compound, a derivative combining a bulky, lipophilic tert-butyl group with a bromine atom—a versatile functional group and a potent halogen bond donor. We will detail the experimental workflow required for its structural determination and provide a comparative analysis with related known structures to predict its solid-state behavior.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands precision at each stage. The causality is clear: a successful structure solution is contingent upon the quality of the single crystal, which in turn depends on the purity of the compound and the meticulous control of crystallization conditions.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis S1 Starting Material (2-Amino-5-tert-butyl- 1,3,4-thiadiazole) S2 Diazotization (NaNO₂, HBr) S1->S2 S3 Sandmeyer Reaction (CuBr) S2->S3 S4 Crude Product (2-Bromo-5-tert-butyl- 1,3,4-thiadiazole) S3->S4 S5 Purification (Column Chromatography) S4->S5 C1 Pure Compound S5->C1 C2 Solvent Screening C1->C2 C3 Slow Evaporation (or Vapor Diffusion) C2->C3 C4 Harvesting Single Crystals C3->C4 X1 Crystal Mounting & Screening C4->X1 X2 Data Collection (Diffractometer) X1->X2 X3 Data Processing (Integration & Scaling) X2->X3 X4 Structure Solution (e.g., Direct Methods) X3->X4 X5 Structure Refinement X4->X5 X6 Validation & Final CIF Report X5->X6

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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Alkyl-5-Bromo-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,3,4-thiadiazole scaffold is a cornerstone of modern pharmaceutical design, appearing in a wide array of therapeutic agents. The ability to efficiently and selectively functionalize this privileged heterocycle is paramount. This guide provides an in-depth comparative analysis of four major palladium-catalyzed cross-coupling reactions for the derivatization of 2-alkyl-5-bromo-1,3,4-thiadiazoles: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

The 2-alkyl-5-bromo-1,3,4-thiadiazole core presents a unique electronic landscape. The electron-withdrawing nature of the thiadiazole ring activates the C-Br bond for oxidative addition to a palladium(0) catalyst, a crucial initial step in all four catalytic cycles. The 2-alkyl substituent, being weakly electron-donating, subtly modulates this reactivity. This guide will dissect the nuances of each cross-coupling method, offering experimental insights and comparative data to inform your synthetic strategy.

Comparative Overview of Cross-Coupling Methodologies

The choice of cross-coupling reaction is dictated by the desired functionality to be introduced at the 5-position of the thiadiazole ring. Each method comes with its own set of optimal conditions, catalysts, and ligands. Below is a comparative summary of what to expect when applying these powerful synthetic tools to 2-alkyl-5-bromo-1,3,4-thiadiazoles.

Reaction Coupling Partner Bond Formed Typical Catalyst/Ligand System Key Advantages Potential Challenges
Suzuki-Miyaura Boronic acids/estersC-C (sp²)Pd(PPh₃)₄, PdCl₂(dppf)High functional group tolerance, commercially available reagents.Potential for boronic acid decomposition.
Heck AlkenesC-C (sp²)Pd(OAc)₂, P(o-tol)₃Atom economy, direct olefination.Regioselectivity can be an issue with certain alkenes.
Sonogashira Terminal alkynesC-C (sp)PdCl₂(PPh₃)₂, CuIDirect introduction of alkynyl moieties, mild conditions.Homocoupling of alkynes (Glaser coupling).
Buchwald-Hartwig AminesC-NPd₂(dba)₃, XantphosForms C-N bonds, wide amine scope.Ligand sensitivity, strong base required.

In-Depth Analysis and Experimental Protocols

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds. For 2-alkyl-5-bromo-1,3,4-thiadiazoles, it allows for the introduction of a variety of aryl and heteroaryl substituents. The reaction generally proceeds with high yields and excellent functional group tolerance.

Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the 2-alkyl-5-bromo-1,3,4-thiadiazole to a Pd(0) complex. This is followed by transmetalation with an activated boronic acid (or ester) and concludes with reductive elimination to yield the 2-alkyl-5-aryl-1,3,4-thiadiazole and regenerate the Pd(0) catalyst.

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (R = Thiadiazole) Pd(0)L2->Oxidative Addition Complex 2-Alkyl-5-bromo- 1,3,4-thiadiazole Transmetalation Complex R-Pd(II)L2-Ar Oxidative Addition Complex->Transmetalation Complex Ar-B(OH)2 / Base Coupled Product 2-Alkyl-5-aryl- 1,3,4-thiadiazole Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Regenerated Transmetalation Complex->Regenerated Regenerated Catalyst Pd(0)L2 Catalyst Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (R = Thiadiazole) Pd(0)L2->Oxidative Addition Complex 2-Alkyl-5-bromo- 1,3,4-thiadiazole Alkene Insertion Complex R-CH2-CH(Ar)-Pd(II)L2-Br Oxidative Addition Complex->Alkene Insertion Complex Alkene Coupled Product 2-Alkyl-5-alkenyl- 1,3,4-thiadiazole Alkene Insertion Complex->Coupled Product β-Hydride Elimination Regenerated Regenerated Alkene Insertion Complex->Regenerated Regenerated Catalyst Pd(0)L2 Catalyst Base Sonogashira_Reaction_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (R = Thiadiazole) Pd(0)L2->Oxidative Addition Complex 2-Alkyl-5-bromo- 1,3,4-thiadiazole Transmetalation Complex R-Pd(II)L2-C≡C-R' Transmetalation Complex->Pd(0)L2 Coupled Product 2-Alkyl-5-alkynyl- 1,3,4-thiadiazole Transmetalation Complex->Coupled Product Reductive Elimination Cu(I) Cu(I) Copper Acetylide Cu-C≡C-R' Cu(I)->Copper Acetylide Terminal Alkyne / Base Copper Acetylide->Oxidative Addition Complex Transmetalation Copper Acetylide->Cu(I) Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (R = Thiadiazole) Pd(0)L2->Oxidative Addition Complex 2-Alkyl-5-bromo- 1,3,4-thiadiazole Palladium-Amido Complex R-Pd(II)L2-NR'R'' Oxidative Addition Complex->Palladium-Amido Complex Amine / Base Coupled Product 2-Alkyl-5-amino- 1,3,4-thiadiazole Palladium-Amido Complex->Coupled Product Reductive Elimination Regenerated Regenerated Palladium-Amido Complex->Regenerated Regenerated Catalyst Pd(0)L2 Catalyst Catalyst

A Comparative Guide to High-Fidelity Purity Determination of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a vital heterocyclic intermediate in the landscape of modern drug discovery and materials science. The unique arrangement of its bromine, tert-butyl, and thiadiazole moieties makes it a versatile scaffold for synthesizing novel compounds with a wide spectrum of biological activities, including potential antimicrobial and anticancer properties.[1][2] The purity of this building block is not a mere quality metric; it is the foundational prerequisite for ensuring the validity of research outcomes, the reproducibility of synthetic protocols, and the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

This guide provides an in-depth, comparative analysis of the principal analytical methods for determining the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present detailed, field-tested protocols, and offer a logical framework for selecting the most appropriate analytical strategy.

The Analytical Challenge: Understanding the Molecule and Its Potential Impurities

The molecular structure of this compound presents distinct characteristics that guide the selection of analytical techniques. Its aromatic thiadiazole core, coupled with the bulky, hydrophobic tert-butyl group and the electrophilic bromine atom, dictates its chromatographic behavior and spectroscopic properties.

Potential process-related impurities may arise from common synthetic routes, which often involve the cyclization of thiosemicarbazide derivatives.[3][4] These impurities can include:

  • Unreacted starting materials (e.g., pivalic acid derivatives, thiosemicarbazide).

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Isomeric impurities.

  • Degradation products.

A robust analytical strategy must be capable of separating and quantifying the main component while also detecting and identifying these potential contaminants.

Orthogonal Approaches to Purity Verification: A Comparative Analysis

A multi-pronged analytical approach, leveraging orthogonal (different and independent) methods, is the gold standard for comprehensive purity assessment.[5] We will compare the primary chromatographic and spectroscopic techniques best suited for this molecule.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the preeminent technique for purity and impurity profiling due to its high resolution, sensitivity, and versatility.[6] The choice of stationary phase is critical for achieving optimal separation.

Causality Behind Column Selection:

  • C18 (Octadecylsilane): A standard reversed-phase column is an excellent starting point. Separation is driven primarily by the hydrophobic interactions between the nonpolar tert-butyl group and the C18 alkyl chains.

  • PFP (Pentafluorophenyl): This stationary phase provides an alternative, and often superior, selectivity for halogenated and aromatic compounds.[7] It engages in multiple interaction modes, including hydrophobic, dipole-dipole, and π-π stacking, which can significantly improve the resolution between the main analyte and closely related impurities.

HPLC_Method_Comparison cluster_C18 Method A: C18 Column cluster_PFP Method B: PFP Column C18_Node {C18 Stationary Phase|Primary Interaction: - Hydrophobic (tert-butyl group) |Mobile Phase: - Acetonitrile/Water (e.g., 75:25) } C18_Result {Outcome|- Good retention and peak shape - May co-elute with non-polar impurities } C18_Node->C18_Result PFP_Node {PFP Stationary Phase|Multiple Interactions: - Hydrophobic - π-π stacking (thiadiazole ring) - Dipole-dipole (bromo-group) |Mobile Phase: - Acetonitrile/Water (e.g., 70:30) } PFP_Result {Outcome| - Alternative selectivity - Enhanced resolution of halogenated and aromatic impurities } PFP_Node->PFP_Result Analyte 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole Sample Analyte->C18_Node Inject Analyte->PFP_Node Inject

Comparative Performance Data (Illustrative)

ParameterMethod A: C18 ColumnMethod B: PFP ColumnJustification
Retention Time (Analyte) ~5.2 min~4.8 minPFP phase can exhibit slightly less hydrophobic retention for purely aliphatic groups.
Resolution (Analyte vs. Impurity X) 1.4 (Sub-optimal)>2.0 (Baseline separated)PFP offers superior selectivity for structurally similar, halogenated impurities.
Tailing Factor 1.11.0Both columns provide excellent peak symmetry.
Limit of Quantitation (LOQ) ~0.05%~0.05%Sensitivity is generally comparable and detector-dependent.
Gas Chromatography (GC): A Viable Alternative for Volatile Analytes

For thermally stable and sufficiently volatile compounds, GC offers high efficiency and is particularly powerful when coupled with a mass spectrometer (GC-MS) for impurity identification.[5] Given its structure, this compound is a suitable candidate for GC analysis.

Expert Insight: The primary advantage of GC-MS is its ability to provide mass spectra for each separated impurity, enabling rapid identification based on fragmentation patterns and the characteristic isotopic signature of bromine (M and M+2 peaks of nearly equal intensity).[8]

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic methods that determine relative purity (area %), Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct, absolute measure of purity against a certified internal standard of known purity. This makes it an indispensable tool for characterizing reference materials.

Trustworthiness Through Protocol Design: The accuracy of qNMR hinges on a carefully designed experiment. Key parameters include:

  • Choice of Internal Standard: Must have signals that do not overlap with the analyte, be stable, non-volatile, and accurately weighed. Maleic anhydride or dimethyl sulfone are common choices.

  • Relaxation Delay (D1): Must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the standard. This ensures complete relaxation and allows for accurate integration of the signals.

  • Signal Selection: Use well-resolved singlet signals for quantification where possible. For the target molecule, the singlet from the nine protons of the tert-butyl group is the ideal choice for integration.

Mass Spectrometry (MS) and Elemental Analysis (EA)
  • Mass Spectrometry: Primarily used for structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive diagnostic feature.[9]

  • Elemental Analysis: A fundamental technique that measures the percentage of C, H, N, and S. The results must align with the theoretical composition of C₆H₉BrN₂S. While less precise than other methods, it is a valuable tool for confirming the bulk elemental composition and flagging major impurities.

Integrated Workflow for Purity Determination

A logical workflow ensures a comprehensive and efficient characterization of the compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Check cluster_quant Quantitative Purity Analysis cluster_impurity Impurity Identification synthesis Synthesized Product tlc TLC Screening (Quick Purity Check) synthesis->tlc nmr_ms Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) tlc->nmr_ms hplc HPLC-UV (Area % Purity) Method A (C18) & Method B (PFP) nmr_ms->hplc Primary Method gc GC-FID (Area % Purity) nmr_ms->gc Orthogonal Method qnmr qNMR (Absolute Purity) (Reference Standard) hplc->qnmr Cross-Validation lcms LC-MS hplc->lcms For Peak ID gc->qnmr Cross-Validation gcms GC-MS gc->gcms For Peak ID impurity_id Impurity Profile (Structure & Quantity) lcms->impurity_id gcms->impurity_id

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including system suitability requirements.

Protocol 1: Reversed-Phase HPLC (PFP Method)
  • Instrumentation: HPLC system with a UV detector.

  • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (Thiadiazole ring absorbs in the UV region).

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.

  • System Suitability:

    • Make six replicate injections of the working standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.

    • The tailing factor for the analyte peak should be between 0.9 and 1.5.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Protocol 2: Gas Chromatography (GC-FID)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 20°C/min.

    • Final hold: 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL of a ~1 mg/mL solution in Dichloromethane (split ratio 50:1).

  • System Suitability:

    • Perform five replicate injections.

    • The RSD for the retention time should be ≤ 0.5% and for the peak area ≤ 1.5%.

  • Data Analysis: Calculate purity by area percentage, similar to HPLC.

Protocol 3: Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride).

    • Dissolve both components in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.

  • Acquisition Parameters:

    • Set the relaxation delay (D1) to ≥ 30 seconds (or 5x the longest T1 value, determined experimentally).

    • Acquire the spectrum with a 90° pulse angle.

    • Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Analysis:

    • Integrate the tert-butyl singlet of the analyte (~1.4 ppm, 9H) and a well-resolved singlet of the internal standard (e.g., maleic anhydride singlet at ~7.3 ppm, 2H).

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass weighed, P = Purity of the standard.

Conclusion and Recommendations

Determining the purity of this compound with high confidence requires a strategic combination of orthogonal analytical methods.

  • For routine quality control and process monitoring: A validated HPLC-UV method , preferably using a PFP column for enhanced selectivity, is the most robust and reliable choice.

  • For impurity identification: GC-MS and LC-MS are indispensable for elucidating the structures of unknown peaks observed in the chromatograms.

  • For the qualification of a reference standard: A combination of methods is mandatory. qNMR should be used to assign an absolute purity value, which is then corroborated by HPLC (≥99.5% area), GC , confirmation of elemental composition by Elemental Analysis , and structural verification by HRMS and standard NMR.

By employing this multi-faceted approach, researchers, scientists, and drug development professionals can ensure the quality of this critical building block, thereby safeguarding the integrity and success of their scientific endeavors.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. Synthesis and Characterization of Substituted 1,3,4 Thiadiazole as Potential Antimicrobial Agents. Available at: [Link]

  • Niraimathi, V., & Suresh, R. (2014). Synthesis and characterisation of some thiadiazole derivatives.
  • Patel, D. et al. (2012).
  • Çavuş, M.S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

  • Tambe, V. B. et al. (2018). Synthesis and Antifungal Activity of 1, 3, 4-Thiadiazole. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Chapleo, C. B. et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]

  • ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively). Available at: [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]

  • Le, T. H. et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]

  • de Oliveira, C. S. et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate. Available at: [Link]

  • Jatav, V. et al. (2017). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.org. Available at: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various biological interactions.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine, a core component of nucleic acids, which allows its derivatives to potentially interfere with processes like DNA replication.[3] Its unique electronic properties and ability to be readily substituted at the 2- and 5-positions make it a cornerstone for developing novel therapeutic agents across a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5][6]

This guide focuses on a specific, highly versatile starting point for drug discovery: 2-Bromo-5-tert-butyl-1,3,4-thiadiazole . The significance of this scaffold lies in its strategic combination of features:

  • The 5-tert-butyl group: This bulky, lipophilic group can anchor the molecule in hydrophobic pockets of target proteins and often enhances metabolic stability by preventing oxidation at that position.

  • The 2-bromo substituent: The bromine atom serves as an exceptionally useful "reactive handle." It is a prime site for modification via modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient generation of a diverse library of analogs to probe the structure-activity relationship (SAR).[7][8]

By systematically replacing the bromine atom with various functionalities, researchers can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with a biological target. This guide will provide a comprehensive overview of the synthesis, comparative biological evaluation, and SAR analysis of analogs derived from this promising scaffold.

Part 1: Synthetic Strategy for Analog Library Generation

The generation of a diverse library of analogs is predicated on a robust and flexible synthetic route. The strategy for creating derivatives of the this compound scaffold involves a multi-step process that begins with commercially available starting materials and culminates in late-stage diversification.

Synthesis of the Core Intermediate

The journey begins with the synthesis of the key precursor, 2-amino-5-tert-butyl-1,3,4-thiadiazole. This is achieved through the cyclization of thiosemicarbazide with pivalic acid, a reaction often facilitated by a dehydrating agent like phosphorus oxychloride.[9] The resulting amino-thiadiazole is then converted to the crucial 2-bromo intermediate via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a bromide salt.

Diversification via Palladium-Catalyzed Cross-Coupling

With the 2-bromo intermediate in hand, the door is open to extensive diversification. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[7][10]

  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic systems.

  • Buchwald-Hartwig Amination: Reaction with a wide range of primary and secondary amines allows for the introduction of different amino functionalities.

  • Stille Coupling: Reaction with organostannanes provides another avenue for creating carbon-carbon bonds.

This late-stage functionalization is highly efficient for building a library of analogs where the key variable is the substituent at the 2-position, allowing for a systematic exploration of the SAR.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Analog Diversification (Cross-Coupling) A Pivalic Acid + Thiosemicarbazide B 2-Amino-5-tert-butyl- 1,3,4-thiadiazole A->B  POCl3, Heat C 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole (Core Scaffold) B->C  1. NaNO2, HBr  2. CuBr G Analog Library (2-Aryl/Heteroaryl derivatives) C->G Suzuki Coupling (Pd Catalyst, Base) H Analog Library (2-Amino derivatives) C->H Buchwald-Hartwig Amination (Pd Catalyst, Base) I Analog Library (2-Aryl/Alkyl derivatives) C->I Stille Coupling (Pd Catalyst) D Aryl/Heteroaryl Boronic Acids E Primary/Secondary Amines F Organostannanes

Fig. 1: Synthetic workflow for the generation of 2,5-disubstituted-1,3,4-thiadiazole analogs.

Part 2: Comparative Biological Evaluation - An Anticancer Case Study

To illustrate the SAR of this scaffold, we will consider a hypothetical study aimed at developing inhibitors of a protein kinase implicated in cancer, such as Abl tyrosine kinase, a known target for some thiadiazole derivatives.[5] The primary metric for comparison will be the half-maximal inhibitory concentration (IC₅₀) against a human cancer cell line (e.g., K562, chronic myelogenous leukemia).

The following table presents illustrative data for a series of analogs designed to probe the influence of substituents at the 2-position.

Compound IDR-Group (at C2-position)Rationale for ModificationIllustrative IC₅₀ (µM)
1 (Core) -BrStarting material, baseline activity> 50
2a -PhenylIntroduce basic aromatic scaffold15.2
2b -4-MethoxyphenylAdd electron-donating group (EDG)8.5
2c -4-ChlorophenylAdd electron-withdrawing group (EWG)12.8
2d -4-(Trifluoromethyl)phenylAdd strong EWG25.1
2e -4-AminophenylAdd strong EDG, H-bond donor4.2
2f -4-(Dimethylamino)phenylAdd strong EDG, increase basicity2.9
3a -MorpholinylIntroduce polar, H-bond accepting heterocycle6.7
3b -PiperidinylIntroduce non-polar, basic heterocycle9.1
4 -Thiophen-2-ylIntroduce alternative heteroaromatic system11.5

Part 3: Structure-Activity Relationship (SAR) Analysis

The illustrative data in the table above allows for the deduction of several key SAR trends, which are crucial for guiding the next round of analog design.

  • Requirement for Substitution: The parent 2-bromo compound (1) is inactive, demonstrating that substitution at this position is essential for biological activity.

  • Impact of Electronics on the Aryl Ring:

    • Simple phenyl substitution (2a) confers moderate activity.

    • The addition of electron-donating groups (EDGs) at the para-position of the phenyl ring significantly enhances potency. A methoxy group (2b) improves activity, and this effect is even more pronounced with strong EDGs like an amino (2e) or dimethylamino (2f) group. This suggests that increased electron density in the aryl ring is favorable, potentially enhancing a key cation-π or hydrogen bonding interaction with the target protein.

    • Conversely, electron-withdrawing groups (EWGs) are detrimental to activity. Both the chloro (2c) and the strongly withdrawing trifluoromethyl (2d) substituents reduce potency compared to the unsubstituted phenyl ring.

  • Role of Hydrogen Bonding and Polarity:

    • The high potency of the 4-aminophenyl analog (2e) suggests that the amino group may be acting as a crucial hydrogen bond donor, forming a key interaction within the kinase active site.

    • The morpholinyl analog (3a) , which contains a hydrogen bond acceptor (the oxygen atom) and has greater polarity, is more potent than the more lipophilic piperidinyl analog (3b) . This indicates that a degree of polarity and hydrogen bonding capability in this region is beneficial.

  • Heteroaromatic Systems: The thiophene-containing analog (4) shows activity comparable to the chlorophenyl derivative, suggesting that while various aromatic systems are tolerated, the electronic properties they confer are a primary driver of potency.

Fig. 2: Key structure-activity relationships for C2-position analogs.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential.

Synthesis Protocol: Preparation of Analog 2f

(N,N-dimethyl-4-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)aniline)

  • Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 235 mg), 4-(N,N-dimethylamino)phenylboronic acid (1.2 mmol, 198 mg), and palladium tetrakis(triphenylphosphine) (0.05 mmol, 58 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (15 mL) and a 2M aqueous solution of sodium carbonate (2.5 mL).

  • Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the title compound as a pale yellow solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Protocol: MTT Cell Viability Assay
  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Conclusion

The this compound scaffold is a powerful starting point for medicinal chemistry campaigns. Its synthetic tractability, particularly the ease of diversification at the 2-position via cross-coupling chemistry, allows for a rapid and systematic exploration of the structure-activity relationship. As demonstrated in our hypothetical anticancer case study, modifications to the substituent at this position can dramatically influence biological activity. The key takeaways from this analysis are that potency is enhanced by the presence of electron-donating groups and functionalities capable of hydrogen bonding. This SAR data provides a clear roadmap for the design of next-generation analogs with improved potency and refined pharmacological profiles, highlighting the immense potential of this versatile heterocyclic core in modern drug discovery.

References

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A Researcher's Guide to DFT Calculations for 1,3,4-Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the subtle electronic and structural characteristics of pharmacologically active molecules is paramount. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] To rationally design more potent and selective drug candidates based on this privileged scaffold, computational methods have become indispensable.[1][4]

Among these, Density Functional Theory (DFT) stands out as a powerful tool for elucidating structure-property relationships. This guide provides an in-depth comparison of common DFT methodologies for studying 1,3,4-thiadiazole derivatives, offering field-proven insights and practical, step-by-step protocols to empower your research.

The Bedrock of Prediction: Why Your Computational Choices Matter

DFT calculations approximate the solution to the Schrödinger equation, providing valuable insights into molecular geometries, electronic properties, and vibrational frequencies.[5][6] However, the accuracy of these predictions is critically dependent on the chosen functional and basis set .

  • Functionals: These are mathematical approximations for the exchange-correlation energy, a key component of the total electronic energy. Different functionals are parameterized for different purposes.

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy but also significantly increased computational cost.

The selection of an appropriate functional and basis set is not a one-size-fits-all solution; it is a balance between desired accuracy and available computational resources. For 1,3,4-thiadiazole derivatives, where subtle electronic effects can dictate biological activity, making an informed choice is crucial.

Comparing Methodologies: Finding the Right Tool for the Job

To guide your selection, this section compares the performance of commonly used functionals and basis sets for key molecular properties relevant to drug design.

Functionals: A Tale of Different Approximations
FunctionalTypeStrengthsConsiderations for 1,3,4-Thiadiazoles
B3LYP Hybrid GGAA workhorse in computational chemistry, often providing a good balance of accuracy and cost for geometry optimizations and electronic properties.[7]A reliable starting point for most calculations. It generally performs well for ground-state properties.
M06-2X Hybrid Meta-GGAExcellent for systems with non-covalent interactions, such as hydrogen bonding and dispersion forces.[7][8]Highly recommended when studying interactions with biological targets or crystal packing, where dispersion forces are significant.[7]
CAM-B3LYP Long-Range CorrectedWell-suited for calculations involving charge transfer and excited states, such as predicting UV-Vis spectra.[8]The preferred choice for studying electronic transitions and predicting spectroscopic properties.
ωB97X-D Long-Range Corrected with DispersionCombines the strengths of long-range correction and empirical dispersion, making it a robust choice for a wide range of applications.A very good all-around performer, particularly for larger systems where both charge transfer and dispersion effects may be important.
Basis Sets: The Building Blocks of Accuracy
Basis Set FamilyDescriptionStrengthsConsiderations for 1,3,4-Thiadiazoles
Pople-style (e.g., 6-311++G(d,p)) Split-valence with polarization and diffuse functions.Provides a good balance of accuracy and computational efficiency. The "++" indicates diffuse functions on all atoms, important for anions and weak interactions. The "(d,p)" denotes polarization functions for describing non-spherical electron densities.[9]6-311++G(d,p) is a highly recommended and widely used basis set for this class of molecules, offering a good compromise between accuracy and computational time.[10][11]
Correlation-Consistent (e.g., cc-pVTZ, aug-cc-pVTZ) Systematically improvable basis sets designed for correlated calculations.Known for their systematic convergence towards the complete basis set limit. The "aug-" prefix adds diffuse functions, which are crucial for describing anions and non-covalent interactions.[12]aug-cc-pVTZ offers higher accuracy than Pople-style basis sets but at a significantly greater computational cost.[13] It is recommended for high-accuracy benchmark calculations.
The Influence of Environment: Solvation Models

In biological systems, molecules are rarely in the gas phase. The surrounding solvent can significantly influence their structure and properties. Implicit solvation models are a computationally efficient way to account for these effects.

  • Polarizable Continuum Model (PCM): This is a widely used model that represents the solvent as a continuous dielectric medium.[14][15][16] It is effective for modeling electrostatic interactions between the solute and solvent.[15][16]

  • SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies.[17][18]

For studies aiming to mimic physiological conditions, employing a solvation model like IEF-PCM or SMD with water as the solvent is highly recommended.

A Practical Workflow for DFT Calculations

This section outlines a self-validating protocol for performing DFT calculations on a 1,3,4-thiadiazole derivative using the Gaussian software package, a common choice for such computations.[5]

DFT_Workflow cluster_pre Pre-computation cluster_calc Computation (Gaussian) cluster_post Post-computation & Analysis mol_build 1. Molecule Building (e.g., GaussView) geom_opt 2. Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input File validation 3. Validation: Check for imaginary frequencies geom_opt->validation Output File sp_calc 4. Single-Point Calculation (Higher level of theory if needed) validation->sp_calc Validated Geometry prop_calc 5. Property Analysis (HOMO-LUMO, MEP) sp_calc->prop_calc Wavefunction File visualization 6. Visualization & Interpretation prop_calc->visualization

Caption: A typical workflow for DFT calculations on 1,3,4-thiadiazole derivatives.

Step-by-Step Protocol:

  • Molecule Building: Construct the 3D structure of your 1,3,4-thiadiazole derivative using a molecular editor like GaussView.[19]

  • Geometry Optimization and Frequency Calculation:

    • Set up the calculation in Gaussian. A recommended starting point is the B3LYP functional with the 6-311++G(d,p) basis set.[10][11]

    • Use the Opt Freq keyword in the route section. This performs a geometry optimization followed by a frequency calculation at the optimized structure.[20]

    • If simulating a biological environment, include a solvation model using the SCRF=(PCM, Solvent=Water) or SCRF=(SMD, Solvent=Water) keyword.

  • Validation:

    • After the calculation is complete, open the output file and check the frequencies. A true energy minimum will have no imaginary frequencies.[5] If imaginary frequencies are present, it indicates a saddle point, and the geometry needs to be further optimized.

  • Single-Point Calculation (Optional but Recommended):

    • For more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a higher level of theory (e.g., M06-2X/aug-cc-pVTZ).

  • Property Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[21] The HOMO-LUMO energy gap is an indicator of molecular stability.[21] This information can be extracted from the output file.[22]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying regions prone to electrophilic and nucleophilic attack.[6][23] This is invaluable for understanding potential binding interactions with biological targets.

  • Visualization and Interpretation: Use software like GaussView to visualize the optimized geometry, vibrational modes, molecular orbitals, and MEP surface.

Case Study: Comparing Levels of Theory

To illustrate the impact of the chosen methodology, let's consider a hypothetical 2-amino-5-phenyl-1,3,4-thiadiazole. We will compare the results of two different levels of theory for key geometric and electronic parameters.

ParameterB3LYP/6-31G(d) (Lower Level)M06-2X/6-311++G(d,p) (Higher Level)Experimental (Hypothetical)
C-S Bond Length (Å)1.7521.7411.738
N-N Bond Length (Å)1.3851.3791.377
Dihedral Angle (Thiadiazole-Phenyl)25.8°30.2°31.5°
HOMO-LUMO Gap (eV)4.855.21-

Analysis:

  • The higher level of theory, M06-2X/6-311++G(d,p), provides geometric parameters that are in closer agreement with hypothetical experimental data. This is particularly evident in the inter-ring dihedral angle, which is sensitive to subtle electronic and steric effects.

  • The M06-2X functional, known for its better treatment of non-covalent interactions, likely provides a more accurate description of the electron distribution, leading to a larger (and often more realistic) HOMO-LUMO gap.

This comparison underscores the importance of selecting a level of theory that is appropriate for the properties being investigated. While lower-level methods can be useful for initial screenings, higher-level calculations are often necessary for obtaining quantitatively accurate results.

The Interplay of Computational Choices and Predicted Properties

The relationship between your computational setup and the accuracy of the results can be visualized as follows:

Logic_Diagram Functional Functional (e.g., B3LYP, M06-2X) Structural Structural Properties (Geometries, Frequencies) Functional->Structural Electronic Electronic Properties (HOMO-LUMO, MEP) Functional->Electronic Spectroscopic Spectroscopic Properties (UV-Vis, IR) Functional->Spectroscopic Accuracy Accuracy Functional->Accuracy Cost Computational Cost Functional->Cost BasisSet Basis Set (e.g., Pople, cc-pVTZ) BasisSet->Structural BasisSet->Electronic BasisSet->Spectroscopic BasisSet->Accuracy BasisSet->Cost Solvent Solvent Model (e.g., PCM, SMD) Solvent->Structural Solvent->Electronic Solvent->Spectroscopic

Caption: Relationship between computational choices and the accuracy of predicted properties.

Conclusion and Best Practices

DFT calculations are a powerful asset in the modern drug discovery pipeline for 1,3,4-thiadiazole derivatives. By carefully selecting the functional, basis set, and solvation model, researchers can gain deep insights into the structure-activity relationships that govern their therapeutic potential.

Key Recommendations:

  • For routine geometry optimizations and electronic property calculations, B3LYP/6-311++G(d,p) offers a robust and computationally efficient starting point.

  • When investigating systems where non-covalent interactions are critical (e.g., protein-ligand binding), the M06-2X functional is highly recommended.

  • For studies of excited states and UV-Vis spectra, a long-range corrected functional like CAM-B3LYP should be employed.

  • Always validate your optimized geometries by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Whenever possible, benchmark your computational results against available experimental data to validate your chosen methodology.

By adhering to these principles and leveraging the methodologies outlined in this guide, you can harness the predictive power of DFT to accelerate the design and development of next-generation 1,3,4-thiadiazole-based therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, a heterocyclic compound utilized in synthetic chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to the highest standards of laboratory practice.

The 1,3,4-thiadiazole scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The presence of a bromine atom on the thiadiazole ring suggests that this compound should be handled with care, as analogous brominated heterocyclic compounds are typically classified as irritants and potentially harmful.[4][5][6] Therefore, it is imperative to treat this compound as hazardous waste unless explicitly stated otherwise by a specific Safety Data Sheet (SDS).

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment must be conducted. While a specific SDS for this compound was not available at the time of this writing, data from analogous bromo-thiadiazole derivatives consistently indicate the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[5][6][7]

  • Eye Irritation: Can cause serious eye irritation.[5][6][7]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[4][6]

  • Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern.[5][6]

Based on this hazard profile, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield in compliance with OSHA's eye and face protection regulations.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[9]
Body Protection A lab coat or chemical-resistant apron should be worn to prevent skin contact.
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood.[9]
II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This compound should never be disposed of down the drain or in regular trash.[12]

Step 1: Waste Segregation and Container Selection

  • Solid Waste: Unused or expired this compound, as well as any grossly contaminated items such as weighing paper or spatulas, must be collected in a designated hazardous waste container.[13] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[13]

  • Liquid Waste: Solutions containing this compound and any solvent rinses from contaminated glassware must be collected in a separate, clearly labeled liquid hazardous waste container.[14] Do not mix incompatible waste streams.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be double-bagged in clear plastic bags and placed in the solid hazardous waste container.[13]

Step 2: Labeling of Hazardous Waste Containers

Proper labeling is a critical component of safe waste management.[15] All hazardous waste containers must be labeled with a hazardous waste tag as soon as the first particle of waste is added. The label must include the following information:[11]

  • The words "Hazardous Waste"[11][15]

  • The full chemical name: "this compound" (no abbreviations or chemical formulas)[11]

  • The approximate quantity of the waste

  • The date of waste generation[11]

  • The name and contact information of the principal investigator or laboratory supervisor[11]

  • Appropriate hazard pictograms (e.g., irritant, harmful)[11]

Step 3: Decontamination of Empty Containers

Empty containers that originally held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[16][17]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can dissolve the chemical residue (e.g., acetone or ethanol).[14][16][17]

  • Rinsate Collection: All rinsate from the triple-rinsing process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[16][17]

  • Container Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, the original label must be defaced or removed. The decontaminated container can then be disposed of in the regular trash or recycled according to your institution's policies.[16][17]

Step 4: Storage and Final Disposal

  • Satellite Accumulation Areas (SAAs): Hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][15]

  • Secondary Containment: All waste containers should be placed in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[13]

  • Container Management: Keep waste containers securely closed except when adding waste.[13] Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[13]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full hazardous waste containers.[11] Follow all institutional procedures for waste collection requests.

III. Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spills: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9] The absorbent material and any contaminated cleaning supplies must be collected and disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_procedure Disposal Procedure cluster_final Final Disposition Waste 2-Bromo-5-tert-butyl- 1,3,4-thiadiazole Waste Solid Solid Waste (Unused chemical, contaminated items) Waste->Solid Liquid Liquid Waste (Solutions, rinsate) Waste->Liquid EmptyContainer Empty Original Container Waste->EmptyContainer CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid TripleRinse Triple Rinse with Suitable Solvent EmptyContainer->TripleRinse StoreSAA Store Sealed Container in Satellite Accumulation Area CollectSolid->StoreSAA CollectLiquid->StoreSAA TripleRinse->CollectLiquid Collect Rinsate Trash Dispose of Decontaminated Container in Trash TripleRinse->Trash After Defacing Label EHS_Pickup Arrange for EHS Pickup StoreSAA->EHS_Pickup

Caption: Disposal workflow for this compound.

V. Conclusion

The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. By adhering to the procedures outlined in this guide, researchers can ensure the proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

References

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A Senior Application Scientist's Guide to Handling 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. Based on the toxicological data of analogous compounds like 2-Amino-5-bromo-1,3,4-thiadiazole and 2,5-Dibromo-1,3,4-thiadiazole, it is prudent to assume that 2-Bromo-5-tert-butyl-1,3,4-thiadiazole presents the following hazards.[1][2][3]

Table 1: Anticipated Hazard Profile

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]

The causality behind these hazards lies in the reactivity of the bromo-thiadiazole moiety. The electrophilic nature of the carbon-bromine bond and the overall chemical structure can lead to interactions with biological macromolecules, resulting in irritation and toxicity upon exposure.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE is not merely a checklist but a critical component of a self-validating safety system.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationStandardRationale
Eye/Face Protection Tightly fitting chemical safety goggles.Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before each use.Prevents skin contact, which can cause irritation and dermal toxicity.[2]
Body Protection A fully buttoned laboratory coat.N/AProtects skin from accidental splashes and contamination.[5]
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges.Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1][5]Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1]

Safe Handling and Operational Workflow

Adherence to a stringent, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to minimize exposure at every stage of handling.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Area Designation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Experimental Procedure

The following diagram outlines the logical flow for the safe handling of this compound from initial preparation to final disposal.

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Designate Handling Area prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solutions handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 final1 Clean Work Area clean3->final1 final2 Wash Hands Thoroughly final1->final2

Caption: Safe handling workflow from preparation to disposal.

Post-Experiment Cleanup
  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., acetone or ethanol), with the rinsate being collected as hazardous liquid waste.

  • Work Area: Thoroughly wipe down the designated work area within the fume hood.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures: A Validating System of Response

Your response to an emergency is a critical validation of your laboratory's safety culture.

First Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Plan: Ensuring Environmental Integrity

The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination.[8]

  • Waste Segregation: All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[8]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container designated for hazardous solid organic waste.

  • Liquid Waste: Collect all solutions and solvent rinsates in a labeled, sealed container for hazardous liquid waste.[8]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]

By adhering to these rigorous protocols, you are not only ensuring your personal safety but also upholding the principles of responsible scientific research.

References

  • Capot Chemical Co., Ltd. (2026, January 13). MSDS of 2-bromo-1,3,4-thiadiazole. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 37566-39-5 | Chemical Name : 2-Amino-5-bromo-1,3,4-thiadiazole. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.